Lignoceric acid-d4-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H48O2 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
12,12,13,13-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i12D2,13D2 |
InChI Key |
QZZGJDVWLFXDLK-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Lignoceric Acid-d4-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Lignoceric acid-d4-1, a deuterated form of Lignoceric acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide details the compound's physical and chemical characteristics, its role in metabolic pathways, and its application in analytical methodologies.
Core Chemical Properties
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and, for comparative purposes, Lignoceric acid.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | Tetracosanoic-12,12,13,13-d4 acid | N/A |
| Synonyms | Lignoceric acid-d4 | N/A |
| Molecular Formula | C₂₄H₄₄D₄O₂ | [1] |
| Molecular Weight | 372.66 g/mol | [1] |
| CAS Number | 1219794-59-8 | [1] |
Table 2: Physical Properties of Lignoceric Acid (Non-Deuterated)
| Property | Value | Source |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 80-86 °C | [3][4] |
| Boiling Point | 272 °C at 10 mm Hg | [4] |
| Solubility | ||
| Ethanol | 3.33 mg/mL (with sonication) | [5] |
| DMSO | 2 mg/mL (with sonication and warming to 60°C) | [5] |
| Chloroform | Slightly soluble (with heating) | [4] |
| Ethyl Acetate | Slightly soluble | [4] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |
Metabolic Significance of Lignoceric Acid
Lignoceric acid is a very-long-chain fatty acid (VLCFA) that is both obtained from dietary sources, such as peanuts and seed oils, and synthesized endogenously from shorter-chain fatty acids through the action of elongase enzymes.[3] Its metabolism is critically important for cellular function, particularly in the brain where it is a component of myelin.[3] The breakdown of Lignoceric acid occurs exclusively in peroxisomes via a process called beta-oxidation.
Disruptions in the metabolic pathway of Lignoceric acid are associated with severe genetic disorders, most notably Adrenoleukodystrophy (ALD) and Zellweger syndrome.[5][6] In these conditions, a failure to properly metabolize VLCFAs leads to their accumulation in tissues, causing significant cellular damage, particularly in the nervous system and adrenal glands.[2][6]
The following diagram illustrates the simplified metabolic pathway of Lignoceric acid, highlighting the key steps of its synthesis and degradation, and the point of disruption in Adrenoleukodystrophy.
Caption: Metabolic pathway of Lignoceric acid.
Experimental Protocols and Applications
This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS).[7] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of the endogenous analyte.[8]
General Experimental Protocol for VLCFA Quantification using LC-MS/MS
The quantification of Lignoceric acid in biological samples, such as plasma or fibroblasts, typically involves the following steps:
-
Sample Preparation:
-
Spiking with Internal Standard: A known amount of this compound is added to the biological sample at the beginning of the workflow.
-
Hydrolysis: The fatty acids are released from their esterified forms (e.g., from complex lipids) through acid or alkaline hydrolysis.
-
Extraction: The free fatty acids are extracted from the aqueous sample matrix using an organic solvent (e.g., hexane).
-
Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the fatty acids are often derivatized.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and derivatized fatty acids are separated using liquid chromatography, typically with a C8 or C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both Lignoceric acid and this compound.
-
-
Data Analysis:
-
The peak area of the endogenous Lignoceric acid is normalized to the peak area of the this compound internal standard.
-
The concentration of the endogenous Lignoceric acid is then determined by comparing this normalized ratio to a calibration curve generated using known concentrations of non-deuterated Lignoceric acid.
-
The following diagram illustrates a typical workflow for the quantification of Lignoceric acid using this compound as an internal standard.
Caption: LC-MS/MS workflow for VLCFA quantification.
Safety and Handling
This compound is intended for research use only. As with any chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety procedures should be followed to minimize exposure.
References
- 1. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 3. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Synthesis of Deuterated Lignoceric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for deuterated lignoceric acid (C24:0), a crucial tool in metabolic research, drug development, and as an internal standard for mass spectrometry. The methodologies detailed below are based on established principles of organic synthesis and deuterium (B1214612) labeling of fatty acids.
Lignoceric acid, a 24-carbon saturated fatty acid, is implicated in various physiological and pathological processes, including its accumulation in X-linked adrenoleukodystrophy. Deuterium-labeled lignoceric acid serves as a stable isotope tracer to elucidate its metabolic fate and to quantify its presence in biological systems with high precision.
Core Synthesis Strategies
The synthesis of deuterated lignoceric acid can be broadly categorized into two main approaches:
-
Direct Catalytic Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the lignoceric acid backbone. It is particularly effective for producing perdeuterated (fully deuterated) lignoceric acid.
-
Convergent Synthesis from Deuterated Precursors: This strategy involves the coupling of smaller, pre-deuterated carbon chains to construct the full 24-carbon backbone of lignoceric acid. This approach offers greater control for selective deuteration patterns.
Pathway 1: Perdeuteration via Catalytic H/D Exchange
This pathway is a straightforward method to achieve high levels of deuterium incorporation across the entire molecule.
Logical Workflow
Caption: Workflow for Perdeuteration of Lignoceric Acid.
Experimental Protocol
A typical experimental procedure for the perdeuteration of a long-chain saturated fatty acid via catalytic H/D exchange is as follows:
-
Reactor Preparation: A high-pressure reactor is charged with lignoceric acid, a platinum-on-carbon catalyst (Pt/C, typically 5-10% by weight of the fatty acid), and deuterium oxide (D₂O) as the deuterium source.
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 150-250 °C. The reaction is stirred vigorously for 24-72 hours to ensure efficient mixing and contact between the catalyst, substrate, and deuterium source.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The deuterated lignoceric acid is then extracted with an organic solvent (e.g., diethyl ether or hexane) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Deuterium Incorporation Analysis: The level of deuterium incorporation is determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For very high incorporation, multiple cycles of the H/D exchange may be necessary.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Pt/C | [1][2] |
| Deuterium Source | D₂O | [1][2] |
| Typical Temperature | 150-250 °C | [2] |
| Typical Reaction Time | 24-72 hours | [2] |
| Achievable Deuteration | >98% | [3] |
Pathway 2: Convergent Synthesis via Coupling of Deuterated Precursors
This pathway allows for the synthesis of lignoceric acid with specific deuteration patterns by coupling smaller, pre-deuterated building blocks. A plausible retrosynthetic analysis of lignoceric acid suggests a coupling of two C12 fragments.
Signaling Pathway
Caption: Convergent Synthesis of Deuterated Lignoceric Acid.
Experimental Protocols
Step 1: Preparation of Deuterated C12 Precursors
Perdeuterated dodecanoic acid (lauric acid) can be prepared via the catalytic H/D exchange method described in Pathway 1. This deuterated lauric acid can then be converted to the necessary coupling partners.
-
Protocol for Conversion of Deuterated Lauric Acid to Deuterated 1-Bromododecane (B92323):
-
Reduction: Deuterated lauric acid is reduced to deuterated dodecanol (B89629) using a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous solvent like diethyl ether.
-
Bromination: The resulting deuterated dodecanol is then converted to 1-bromododecane-d₂₅ by treatment with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
-
Protocol for Preparation of a Deuterated Grignard Reagent:
-
Magnesium turnings are activated in anhydrous diethyl ether.
-
A solution of deuterated 1-bromododecane in anhydrous diethyl ether is added dropwise to the magnesium suspension under an inert atmosphere (e.g., argon or nitrogen) to initiate the formation of the Grignard reagent (d₂₅-C₁₂H₂₅MgBr).
-
Step 2: Coupling Reaction
A Kumada coupling reaction can be employed to form the C24 backbone.
-
Reaction Setup: A solution of the deuterated Grignard reagent is added to a solution of deuterated 1-bromododecane in the presence of a nickel or palladium catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)).
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature or with gentle heating.
-
Work-up: The reaction is quenched with a dilute acid solution, and the product, deuterated tetracosane (B166392) (C₂₄D₅₀), is extracted with an organic solvent.
Step 3: Terminal Oxidation to Lignoceric Acid
The terminal methyl group of the deuterated tetracosane needs to be oxidized to a carboxylic acid. This can be a challenging transformation and may require specific methodologies, such as terminal C-H activation or a multi-step process involving terminal halogenation followed by conversion to the carboxylic acid. A more practical approach would be to use a coupling strategy that directly yields a functional group at the terminus that can be easily converted to a carboxylic acid.
Alternative Convergent Strategy: Wittig Reaction
A Wittig-type reaction, similar to that used for the synthesis of deuterated oleic acid, can be adapted for saturated fatty acids.[3] This would involve coupling a deuterated C12 aldehyde with a deuterated C12 phosphonium (B103445) ylide.
Quantitative Data for Convergent Synthesis (Representative)
| Step | Reagents & Conditions | Typical Yield | Deuterium Incorporation | Reference |
| Perdeuteration of Lauric Acid | Pt/C, D₂O, 150-250 °C | >80% | >98% | [1][2] |
| Reduction to Alcohol | LiAlD₄, Et₂O | >90% | Maintained | [2] |
| Bromination | PBr₃ | >80% | Maintained | |
| Kumada Coupling | NiCl₂(dppp), THF | 60-80% | Maintained |
Summary of Synthesis Pathways
| Pathway | Description | Advantages | Disadvantages |
| Catalytic H/D Exchange | Direct deuteration of lignoceric acid using a metal catalyst and D₂O. | Simple, one-step process for perdeuteration. | Requires high temperatures and pressures; may not be suitable for selective labeling. |
| Convergent Synthesis | Assembly of the C24 chain from smaller, pre-deuterated fragments. | Allows for selective deuteration patterns; milder reaction conditions for coupling steps. | Multi-step synthesis with potentially lower overall yield; requires synthesis of deuterated precursors. |
This guide provides a foundational understanding of the synthetic routes to deuterated lignoceric acid. The choice of pathway will depend on the desired level and pattern of deuterium incorporation, as well as the available starting materials and synthetic capabilities. For any specific application, optimization of the reaction conditions will be necessary to achieve the desired yield and isotopic enrichment.
References
Lignoceric Acid-d4-1 as a Tracer in Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Lignoceric acid-d4-1 as a stable isotope tracer for investigating very-long-chain fatty acid (VLCFA) metabolism. This document details the metabolic pathways of lignoceric acid, outlines experimental protocols for tracer studies, and presents a framework for data analysis.
Introduction to Lignoceric Acid and its Metabolic Significance
Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid that plays a crucial role in various biological processes, including the composition of myelin and as a precursor for other lipids.[1][2] Its metabolism is of significant interest in the study of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[3][4][5] The breakdown of lignoceric acid occurs primarily through β-oxidation within peroxisomes.[3][6]
Stable isotope-labeled compounds, such as this compound, serve as powerful tools to trace the metabolic fate of molecules in vivo and in vitro without the safety concerns associated with radioactive isotopes.[7][8] By introducing a known amount of the labeled tracer, researchers can track its incorporation into various metabolic pools and measure the rates of synthesis, degradation, and conversion, providing valuable insights into disease mechanisms and the efficacy of potential therapeutics.[9][10]
The Metabolic Pathway of Lignoceric Acid: Peroxisomal β-Oxidation
The catabolism of lignoceric acid is a multi-step process that takes place within the peroxisomes. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs require the specialized enzymatic machinery of the peroxisome for their initial breakdown.
The key steps in the peroxisomal β-oxidation of lignoceric acid are:
-
Activation: Lignoceric acid is first activated to its coenzyme A (CoA) ester, lignoceroyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS).
-
Oxidation: Lignoceroyl-CoA is then oxidized by a peroxisomal acyl-CoA oxidase, introducing a double bond and producing FADH2.
-
Hydration and Dehydrogenation: The resulting enoyl-CoA is hydrated and then dehydrogenated to form a 3-ketoacyl-CoA.
-
Thiolytic Cleavage: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase to release one molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA or C22:0-CoA).
This cycle repeats until the fatty acid is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water.
Below is a diagram illustrating the peroxisomal β-oxidation pathway for lignoceric acid.
Caption: Peroxisomal β-oxidation pathway of lignoceric acid.
Experimental Design for a this compound Tracer Study
A typical tracer study using this compound involves the introduction of the labeled fatty acid into a biological system (e.g., cell culture, animal model) and subsequent analysis of its incorporation into various lipid species and its degradation products over time.
General Experimental Workflow
The following diagram outlines a general workflow for a stable isotope tracer experiment with this compound.
References
- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoleukodystrophy: impaired oxidation of fatty acids due to peroxisomal lignoceroyl-CoA ligase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Metabolism in Adrenoleukodystrophy - William Rizzo [grantome.com]
- 6. Mitochondrial and peroxisomal beta-oxidation of stearic and lignoceric acids by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lignoceric Acid: Natural Abundance, Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA), is a naturally occurring lipid with significant implications in various biological processes. While not as abundant as shorter-chain fatty acids, its presence in specific dietary sources and its role as a structural component of vital biomolecules make it a subject of increasing interest in the fields of nutrition, cellular biology, and drug development. This technical guide provides an in-depth overview of the natural abundance and sources of lignoceric acid, details on its biosynthesis, and a discussion of its biological roles, including its indirect involvement in cellular signaling.
Natural Abundance and Dietary Sources
Lignoceric acid is found in a variety of natural sources, including plants, animals, and to a lesser extent, microorganisms. Its concentration, however, varies significantly among these sources.
Plant-Based Sources
The primary dietary sources of lignoceric acid are plant-based, particularly in certain vegetable oils, nuts, and seeds.
Table 1: Lignoceric Acid Content in Various Plant Oils
| Oil Source | Lignoceric Acid Content (% of total fatty acids) | Reference |
| Peanut Oil | 1.1 - 2.2 | [1][2] |
| Rapeseed Oil | ~0.5 | [3] |
| Canola Oil | Trace | [4] |
| Sunflower Oil | 0.8 ± 0.2 | [1] |
| Corn Oil | Trace | [1] |
| Soybean Oil | Trace | [4] |
| Olive Oil | Trace | [1] |
| Safflower Oil | Trace | [1] |
| Cottonseed Oil | Trace | [1] |
| Palm Oil | Trace | [4] |
Table 2: Lignoceric Acid Content in Various Nuts and Seeds
| Nut/Seed Source | Lignoceric Acid Content (mg/100g) | Reference |
| Peanuts (roasted) | ~810 | [5] |
| Macadamia Nuts | Present | [6][7][8] |
| Almonds | Present | [7][8] |
| Hazelnuts | Present | [7][8] |
| Walnuts | Present | [7][8] |
| Pine Nuts | Present | [9] |
| Brazil Nuts | Present | [9] |
| Pecans | Present | [9] |
| Pistachio Nuts | Present | [9] |
| Cashew Nuts | Present | [9] |
| Sunflower Seeds | Present | [5] |
Note: Quantitative data for lignoceric acid in many nuts and seeds is not consistently reported as a percentage of total fatty acids, but its presence is confirmed.
Animal-Based Sources
Lignoceric acid is also present in animal fats and tissues, though generally in lower concentrations compared to the richest plant sources. It is a component of cerebrosides in the brain and myelin sheaths.[10][11]
Table 3: Lignoceric Acid Content in Various Animal Fats
| Animal Fat Source | Lignoceric Acid Content (% of total fatty acids) | Reference |
| Beef Tallow | Trace | [12][13][14][15][16] |
| Lard (Pork Fat) | Trace | [13][14][15] |
| Chicken Fat | Trace | [13][14][16] |
| Mutton Fat | Trace | [13] |
Note: "Trace" indicates that the fatty acid is present in very small amounts, often less than 1% of the total fatty acids.
Other Sources
Lignoceric acid can also be found in wood tar and is a byproduct of lignin (B12514952) production.[2] It is present in trace amounts in some fish oils.
Biosynthesis of Lignoceric Acid
Lignoceric acid, like other VLCFAs, is synthesized in the endoplasmic reticulum through a process of fatty acid elongation. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) system, which sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).
The elongation cycle consists of four key enzymatic reactions:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where a C2 unit from malonyl-CoA is added to the acyl-CoA chain.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original primer.
This cycle is repeated until the desired chain length, such as C24 for lignoceric acid, is achieved.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 3. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tools.myfooddata.com [tools.myfooddata.com]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Fatty acid profile, tocopherol, squalene and phytosterol content of walnuts, almonds, peanuts, hazelnuts and the macadamia nut [pubmed.ncbi.nlm.nih.gov]
- 9. fitaudit.com [fitaudit.com]
- 10. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. britannica.com [britannica.com]
- 12. Tallow - Wikipedia [en.wikipedia.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. researchgate.net [researchgate.net]
Physical properties of Lignoceric acid-d4-1 such as melting and boiling points.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Lignoceric acid-d4-1 and its closely related analogs. Due to the limited availability of specific experimental data for this compound (CAS 1219794-59-8), this document also includes data for the non-deuterated form, lignoceric acid, and another deuterated variant, Tetracosanoic acid (3,3,5,5-D4), to provide valuable context and estimates.
This compound is a deuterated form of lignoceric acid, a 24-carbon saturated fatty acid.[1] Such isotopically labeled compounds are crucial tools in drug development and metabolic research, primarily used as tracers or internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Physical Properties
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 1219794-59-8 | N/A | N/A | Specific experimental data is not available. |
| Lignoceric acid | 557-59-5 | 80 - 82[3] | 405.9 ± 8.0 at 760 mmHg[3] | Non-deuterated form. |
| Tetracosanoic acid (3,3,5,5-D4) | 61389-26-2 | N/A | 405.9 ± 8.0 at 760 mmHg | A deuterated analog. |
| Lignoceric acid | 557-59-5 | 84.2 | 272 at 10 mmHg[4] |
Experimental Protocols for Determining Physical Properties
The determination of melting and boiling points for fatty acids like this compound requires precise methodologies. Below are detailed protocols for commonly employed techniques.
Melting Point Determination
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate method for determining the melting point of fatty acids.[5][6]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak temperature of the endothermic transition.
-
Methodology:
-
A small, precisely weighed sample of the fatty acid is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate, and the heat flow is recorded.
-
The temperature at which the maximum heat absorption occurs is taken as the melting point.[5]
-
2. Capillary Tube Method
This is a traditional and widely used method for determining the melting point of crystalline solids.
-
Principle: A small amount of the solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
-
Methodology:
-
A small amount of the dry fatty acid is introduced into a thin-walled capillary tube.
-
The capillary tube is attached to a calibrated thermometer.
-
The thermometer and tube are immersed in a heating bath (e.g., silicone oil).
-
The bath is heated slowly and steadily.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8]
-
Boiling Point Determination
1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis can be used to determine the boiling points of substances like fatty acid esters.[9]
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The boiling point is determined from the temperature at which a significant mass loss due to vaporization occurs.
-
Methodology:
-
A small amount of the liquid fatty acid is placed in a TGA sample pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored.
-
The temperature at the onset of major mass loss is correlated to the boiling point.
-
2. Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of a liquid.
-
Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the atmospheric pressure.
-
Methodology:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a heating fluid.
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
-
Experimental Workflow Visualization
This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based lipidomics. The following diagram illustrates a typical experimental workflow for this application.
Caption: Workflow for quantification of lignoceric acid using this compound.
References
- 1. This compound | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. more.juniata.edu [more.juniata.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Lignoceric Acid-d4-1 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Lignoceric acid-d4-1, a crucial deuterated internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs). This document details its commercial availability, analytical applications, and the biochemical pathways in which its non-deuterated counterpart, lignoceric acid, is involved.
Introduction to Lignoceric Acid and its Deuterated Analog
Lignoceric acid, or tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone (C24:0).[1][2] It is naturally present in small quantities in most fats and is a known byproduct of lignin (B12514952) production.[1][2] In biomedical research, lignoceric acid is of particular interest due to its association with several peroxisomal disorders, including Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[2][3][4] The accumulation of VLCFAs, such as lignoceric acid, in plasma and tissues is a key diagnostic marker for these conditions.[5][6]
This compound is a stable isotope-labeled version of lignoceric acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8][9] Its near-identical chemical and physical properties to the endogenous analyte allow for accurate correction of variations during sample preparation and analysis.[10]
Commercial Suppliers of this compound
A critical aspect of research is sourcing high-quality reagents. The following table summarizes the key commercial suppliers of this compound, providing a comparative overview of their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MedChemExpress | This compound | 1219794-59-8 | 98.80% | 5 mg, 10 mg, 25 mg, 50 mg |
| Chemsrc (Shanghai Nianxing Industrial Co., Ltd) | Tetracosanoic-12,12,13,13-d4 acid | 1219794-59-8 | 98.0% | Inquiry required |
| Sigma-Aldrich (AA BLOCKS, INC.) | This compound | 1219794-59-8 | 98% | Inquiry required |
Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.
Experimental Protocols: Quantitative Analysis of VLCFAs using GC-MS
The use of deuterated internal standards is the gold standard for the accurate quantification of organic acids in biological matrices.[10] The following is a detailed protocol for the analysis of very-long-chain fatty acids, including lignoceric acid, in plasma samples using this compound as an internal standard, adapted from established methodologies.[5][11][12][13]
Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate, cultured cells)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Iso-octane, HPLC grade
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, HPLC grade
-
Deionized water
-
Glassware, washed and solvent-rinsed to be free of fatty acid contamination[12]
Sample Preparation and Extraction
-
Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample.
-
Hydrolysis (for total fatty acid analysis): For the analysis of total fatty acids (free and esterified), an alkaline hydrolysis step (e.g., with KOH in methanol) is required to release fatty acids from complex lipids. This is followed by acidification. For free fatty acid analysis, this step is omitted.
-
Acidification: Acidify the sample with HCl to a final concentration of approximately 25 mM to protonate the fatty acids.[11][12]
-
Liquid-Liquid Extraction: Add iso-octane to the sample, vortex vigorously, and centrifuge to separate the phases. The fatty acids will partition into the upper organic layer. Repeat the extraction to ensure complete recovery.[11][12]
-
Drying: Transfer the organic extracts to a clean tube and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
Derivatization
-
To enhance volatility and improve chromatographic properties for GC analysis, the extracted fatty acids are derivatized to their pentafluorobenzyl (PFB) esters.
-
Reconstitute the dried extract in a solution of 1% PFB bromide and 1% DIPEA in acetonitrile.[11][12]
-
Incubate the reaction mixture at room temperature for approximately 20-30 minutes.[13]
-
Dry the derivatization reagents under a stream of nitrogen.
GC-MS Analysis
-
Reconstitution: Dissolve the derivatized sample in a small, precise volume of iso-octane.
-
Injection: Inject an aliquot of the reconstituted sample onto the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the fatty acid PFB esters. The temperature program should be optimized to achieve baseline separation of lignoceric acid from other fatty acids.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[13] Monitor the characteristic ions for both the endogenous lignoceric acid-PFB ester and the this compound-PFB ester.
-
Quantification: Create a standard curve using known concentrations of unlabeled lignoceric acid and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of lignoceric acid in the unknown samples.
Visualizing the Workflow and Metabolic Context
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow for VLCFA Quantification
Caption: Workflow for VLCFA analysis using a deuterated standard.
Lignoceric Acid Peroxisomal Beta-Oxidation Pathway
Lignoceric acid is primarily metabolized through beta-oxidation within peroxisomes.[2][14] This is a critical pathway, and its dysfunction leads to the accumulation of VLCFAs observed in certain genetic disorders.
Caption: Key steps in the peroxisomal beta-oxidation of lignoceric acid.
Logical Relationship of Supplier Data
Caption: Comparative overview of supplier specifications.
Conclusion
This compound is an indispensable tool for researchers investigating the role of very-long-chain fatty acids in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in clinical diagnostics and drug development. This guide provides the necessary information for sourcing this critical reagent and implementing a robust analytical methodology. Researchers are encouraged to consult the suppliers' technical datasheets for the most current product information and to optimize the provided experimental protocol for their specific applications.
References
- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. escholarship.org [escholarship.org]
- 14. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Stability of Lignoceric Acid-d4-1 Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information and protocols for the proper storage and handling of Lignoceric acid-d4-1 solutions, ensuring their stability and integrity for research and development applications. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound (Tetracosanoic-d4 acid) is a stable isotope-labeled saturated very-long-chain fatty acid. It is a crucial internal standard for mass spectrometry-based quantification of lignoceric acid and serves as a tracer in studies of fatty acid metabolism and related disorders, such as adrenoleukodystrophy and Zellweger syndrome. The deuterium (B1214612) labeling provides a distinct mass shift, enabling precise differentiation from its endogenous, unlabeled counterpart. Maintaining the chemical and isotopic stability of this compound solutions is paramount for their effective use.
Storage and Handling of this compound
The stability of this compound, both in its solid form and in solution, is influenced by temperature, solvent, and exposure to light and oxygen.
Solid Form
In its solid (powder) form, this compound is relatively stable. For optimal long-term storage, it should be kept in a tightly sealed container, protected from light, at low temperatures.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Data compiled from supplier technical data sheets.
In Solution
Once dissolved, the stability of this compound is highly dependent on the solvent and storage conditions. It is crucial to use high-purity solvents and to minimize exposure to oxygen to prevent degradation.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Common Solvents |
| -80°C | Up to 6 months | Ethanol, DMSO, Chloroform |
| -20°C | Up to 1 month | Ethanol, DMSO, Chloroform |
Data compiled from supplier technical data sheets.[1][2]
Key Handling Practices for Solutions:
-
Inert Atmosphere: To prevent oxidation, overlay the solvent with an inert gas like argon or nitrogen before sealing the storage vial.
-
Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use vials.[1]
-
Appropriate Containers: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants that can occur with plastic containers.
-
Light Protection: Store solutions in amber vials or in the dark to prevent photo-oxidation.
Potential Degradation Pathways
The primary degradation pathways for long-chain saturated fatty acids like this compound are oxidation and, to a lesser extent, hydrolysis. For deuterated compounds, hydrogen-deuterium (H/D) exchange is also a potential concern under certain conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity solvent (e.g., Ethanol, absolute)
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a clean glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
If solubility is an issue, sonicate the mixture in an ultrasonic bath to aid dissolution. For some solvents like DMSO, gentle warming may be required.[2]
-
Once fully dissolved, purge the headspace of the vial with an inert gas for 30-60 seconds.
-
Securely cap the vial and label it with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
Protocol for a Forced Degradation Study
This protocol describes a forced degradation study to assess the stability of this compound solutions under various stress conditions.
Objective: To identify potential degradation products and pathways, and to establish the stability-indicating capability of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C.
-
Oxidation: Add a controlled amount of a suitable oxidizing agent (e.g., hydrogen peroxide) to the solution and store at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a controlled light source (e.g., in a photostability chamber).
Procedure:
-
Prepare separate samples of a known concentration of this compound solution for each stress condition and a control sample stored under recommended conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using a suitable stability-indicating analytical method, such as LC-MS or GC-MS.
-
Monitor for the appearance of degradation products and any decrease in the concentration of the parent compound.
Caption: Workflow for a forced degradation study.
Lignoceric Acid Metabolism
Lignoceric acid is a very-long-chain saturated fatty acid that undergoes β-oxidation primarily within peroxisomes. This metabolic pathway is crucial for breaking down these long fatty acid chains.
Caption: Simplified metabolic pathway of Lignoceric Acid.
Conclusion
The integrity of this compound solutions is critical for the validity of experimental data. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the long-term stability of this important research tool. Proper preparation, storage under an inert atmosphere at appropriate low temperatures, and the use of suitable containers are key to preserving the chemical and isotopic purity of this compound solutions.
References
Methodological & Application
Application Notes and Protocols for the Use of Lignoceric Acid-d4-1 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes and is a key component of myelin and other cellular membranes. The accurate quantification of lignoceric acid in biological matrices is of significant interest in biomedical research, particularly in the study of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where elevated levels of VLCFAs are a diagnostic hallmark.
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of fatty acids. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in these analyses. Lignoceric acid-d4-1, a deuterated analog of lignoceric acid, is an ideal internal standard as it shares near-identical chemical and physical properties with the endogenous analyte, allowing for the correction of variability introduced during sample preparation and analysis.
These application notes provide detailed protocols for the quantification of lignoceric acid in biological samples using this compound as an internal standard, employing both GC-MS and LC-MS/MS platforms.
Data Presentation: Quantitative Performance
The following tables summarize the typical performance characteristics for the quantitative analysis of lignoceric acid using this compound as an internal standard. These values are representative of what can be achieved with the described methods and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Typical Performance Characteristics for GC-MS Analysis of Lignoceric Acid
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Typical Performance Characteristics for LC-MS/MS Analysis of Lignoceric Acid
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of Total Lignoceric Acid by GC-MS
This protocol describes the analysis of total lignoceric acid (free and esterified) in plasma samples.
1. Materials and Reagents
-
Plasma samples
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetyl chloride
-
Sodium bicarbonate (5% w/v in water)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas
2. Sample Preparation
-
To a 1.5 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 500 µL of a 5% acetyl chloride solution in methanol for simultaneous hydrolysis and methylation.
-
Cap the vial tightly and heat at 100°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Add 500 µL of hexane and vortex for 1 minute to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in 100 µL of hexane for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Lignoceric acid methyl ester (m/z): Monitor characteristic ions (e.g., molecular ion and fragments).
-
This compound methyl ester (m/z): Monitor corresponding ions with a +4 Da shift.
-
4. Data Analysis
-
Integrate the peak areas for the selected ions of lignoceric acid methyl ester and its deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of lignoceric acid in the samples from the calibration curve.
Protocol 2: Quantification of Lignoceric Acid by LC-MS/MS
This protocol is suitable for the analysis of free lignoceric acid in plasma or other biological fluids.
1. Materials and Reagents
-
Plasma samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and re-equilibrate
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Lignoceric Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lignoceric acid | 367.4 | 367.4 |
| This compound | 371.4 | 371.4 |
Note: The product ion is the same as the precursor ion as saturated fatty acids often do not fragment efficiently under standard collision energies. This is a common approach for their quantification.
4. Data Analysis
-
Integrate the peak areas for the MRM transitions of lignoceric acid and its deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of lignoceric acid in the samples from the calibration curve.
Visualization of Workflows and Pathways
Caption: General experimental workflow for the quantification of lignoceric acid.
Caption: Simplified pathway of peroxisomal beta-oxidation of VLCFAs.
Application Note and Protocol for the Quantification of Very-Long-Chain Fatty Acids using Lignoceric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accurate quantification of VLCFAs, such as Lignoceric acid (C24:0), is crucial in biomedical research and drug development, as their accumulation is associated with several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD).[1][2] This application note provides a detailed protocol for the sensitive and accurate quantification of Lignoceric acid and other fatty acids in human plasma using a stable isotope dilution method with Lignoceric acid-d4 as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The use of a deuterated internal standard is critical for correcting analytical variability, ensuring high accuracy and precision.[3]
Principle of the Method
This method employs a stable isotope dilution technique where a known amount of Lignoceric acid-d4 is added to a plasma sample prior to lipid extraction and derivatization. The endogenous fatty acids and the deuterated internal standard are co-extracted and derivatized to their corresponding fatty acid methyl esters (FAMEs). FAMEs are more volatile and less polar, making them suitable for GC-MS analysis.[4] Quantification is achieved by comparing the peak area ratio of the endogenous fatty acid FAME to the Lignoceric acid-d4 FAME against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform (B151607), hexane (B92381), and acetonitrile.
-
Reagents: 14% Boron trifluoride (BF3) in methanol, anhydrous sodium sulfate (B86663), 0.9% NaCl solution.
-
Internal Standard Stock Solution: Lignoceric acid-d4 (1 mg/mL in chloroform).
-
Calibration Standard Stock Solution: A mixture of fatty acids, including Lignoceric acid, at known concentrations in chloroform.
Sample Preparation and Lipid Extraction
-
Thaw frozen plasma samples on ice.
-
To a 100 µL plasma sample in a glass tube, add 10 µL of the Lignoceric acid-d4 internal standard stock solution.
-
Add 2 mL of chloroform and 4 mL of methanol. Vortex vigorously for 2 minutes to ensure thorough mixing.[5]
-
Add another 2 mL of chloroform and vortex for 1 minute.
-
Add 2 mL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.[5]
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[5]
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[5]
-
Seal the tube tightly with a PTFE-lined cap and heat at 100°C for 30 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water. Vortex for 1 minute to extract the FAMEs into the hexane layer.[5]
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[5]
GC-MS Analysis
-
GC Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[5]
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
Data Presentation
Table 1: GC-MS SIM Parameters for Selected Fatty Acid Methyl Esters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Palmitic acid methyl ester | ~12.5 | 270.2 | 74.1, 87.1 |
| Stearic acid methyl ester | ~14.8 | 298.3 | 74.1, 87.1 |
| Oleic acid methyl ester | ~14.9 | 296.3 | 55.1, 69.1 |
| Linoleic acid methyl ester | ~15.4 | 294.3 | 67.1, 81.1 |
| Arachidic acid methyl ester | ~18.9 | 326.3 | 74.1, 87.1 |
| Behenic acid methyl ester | ~22.8 | 354.3 | 74.1, 87.1 |
| Lignoceric acid methyl ester | ~26.5 | 382.4 | 74.1, 87.1 |
| Lignoceric acid-d4 methyl ester | ~26.4 | 386.4 | 74.1, 87.1 |
Table 2: Representative Quantitative Data of Fatty Acids in Human Plasma
| Fatty Acid | Healthy Control (nmol/mL) | Patient Sample (nmol/mL) | Reference Range (nmol/mL) |
| Palmitic Acid (C16:0) | 2550 | 2800 | 1480-3730[6] |
| Stearic Acid (C18:0) | 850 | 950 | 100-1000[7][8] |
| Oleic Acid (C18:1) | 1800 | 2000 | 30-3200[7][8] |
| Linoleic Acid (C18:2) | 3500 | 3200 | 200-5000[7][8] |
| Arachidic Acid (C20:0) | 15 | 25 | - |
| Behenic Acid (C22:0) | 20 | 45 | - |
| Lignoceric Acid (C24:0) | 2.5 | 15.0 | - |
Mandatory Visualization
Caption: Workflow for fatty acid quantification.
Caption: Simplified VLCFA metabolism pathway.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Profile, Essential, Plasma - ProMedica Laboratories [promedicalabs.testcatalog.org]
- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
Application Note: Quantitative Analysis of Lignoceric Acid-d4-1 by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Lignoceric acid-d4-1 using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a widely utilized approach involving extraction, derivatization to form pentafluorobenzyl (PFB) esters, and subsequent analysis by GC with negative chemical ionization (NCI) mass spectrometry. This method is highly specific and provides excellent sensitivity, making it suitable for the analysis of this compound in various matrices, particularly in its common application as an internal standard in lipidomic studies.
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid. Its deuterated analogue, this compound, serves as an invaluable internal standard for the accurate quantification of endogenous fatty acids in biological samples.[1][2] The stable isotope labeling allows for correction of sample loss during preparation and variations in instrument response.[3] Accurate and precise quantification of this compound is therefore critical for the reliability of such studies.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities.[3] However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters.[4] This application note describes the derivatization of this compound to its pentafluorobenzyl (PFB) ester, which can be sensitively detected using negative chemical ionization (NCI) mass spectrometry.[1][4] The PFB derivatives exhibit excellent electron-capturing properties, leading to a significant enhancement in sensitivity compared to other ionization techniques.[3]
Experimental
Sample Preparation and Extraction
A liquid-liquid extraction procedure is employed to isolate fatty acids from the sample matrix. The following protocol is a general guideline and can be adapted for various sample types such as plasma, cell cultures, or tissues.[1][2]
Materials:
-
Sample containing this compound
-
Methanol (B129727) (HPLC grade)
-
Iso-octane (HPLC grade)
-
1N Hydrochloric Acid (HCl)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known volume or weight of the sample in a glass centrifuge tube, add a sufficient volume of methanol. For cell pellets, methanol aids in cell lysis.
-
Acidify the sample to a final concentration of approximately 25 mM HCl to ensure the fatty acids are in their protonated form.
-
Add an equal volume of iso-octane to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.
-
Centrifuge the sample at 3000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic (iso-octane) layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) with a fresh aliquot of iso-octane to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Pentafluorobenzyl (PFB) Esters
The dried lipid extract is derivatized to form volatile PFB esters.
Materials:
-
Dried lipid extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Iso-octane (HPLC grade)
-
Heating block or water bath
Procedure:
-
To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[1]
-
Cap the tube tightly and vortex briefly.
-
Incubate the reaction mixture at room temperature for 20 minutes.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in a known volume of iso-octane (e.g., 50 µL) for GC-MS analysis.
GC-MS Analysis
The derivatized sample is analyzed by GC-MS using a system equipped with a suitable capillary column and a mass spectrometer capable of negative chemical ionization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | DB-225, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar capillary column) |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 min |
| Mass Spectrometer | Agilent 5973N or equivalent with NCI capabilities |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane |
| Source Temperature | 280°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
The quantification of this compound is performed by monitoring its characteristic carboxylate anion ([M-H]⁻) after derivatization.
| Analyte | Derivatization | Expected Retention Time (min) | Monitored Ion (m/z) |
| This compound | Pentafluorobenzyl (PFB) Ester | 20 - 25* | 371.7 |
*The retention time is an estimate and will vary depending on the specific GC column, oven temperature program, and other chromatographic conditions. It is essential to confirm the retention time with a standard under the specific analytical conditions used.
Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocols
Protocol 1: Extraction of this compound from Plasma
-
Pipette 200 µL of plasma into a 15 mL glass centrifuge tube.
-
Add 300 µL of Dulbecco's Phosphate-Buffered Saline (dPBS).
-
Add 1 volume of methanol and mix.
-
Acidify the mixture to a final concentration of 25 mM HCl.
-
Add 2 mL of iso-octane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of iso-octane.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
Protocol 2: Derivatization and GC-MS Analysis
-
To the dried extract from Protocol 1, add 25 µL of 1% (v/v) pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% (v/v) N,N-diisopropylethylamine in acetonitrile.
-
Cap the tube and vortex for 10 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of iso-octane.
-
Transfer the reconstituted sample to a GC vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire data using the parameters outlined in the "GC-MS Analysis" table.
-
Quantify this compound by monitoring the ion at m/z 371.7.
Conclusion
The described method provides a reliable and highly sensitive approach for the quantification of this compound by GC-MS. The protocol, involving liquid-liquid extraction and derivatization to PFB esters followed by NCI detection, is well-established for fatty acid analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate measurement of this important deuterated standard.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lignoceric Acid-d4-1 in Lipidomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that plays a crucial role in various biological processes and is implicated in several metabolic disorders. Its accurate quantification in complex biological matrices is essential for lipidomics research, clinical diagnostics, and drug development. Lignoceric acid-d4-1, a stable isotope-labeled internal standard, is an indispensable tool for achieving precise and accurate measurements of lignoceric acid and other very-long-chain fatty acids (VLCFAs) using mass spectrometry-based techniques. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in lipidomics research.
Stable isotope dilution (SID) is a powerful analytical method that utilizes stable isotope-labeled compounds as internal standards to correct for sample loss during preparation and for variations in instrument response.[1][2] this compound, being chemically identical to its endogenous counterpart, co-elutes during chromatography and experiences the same ionization and fragmentation efficiencies in the mass spectrometer.[2] This allows for highly accurate and precise quantification by measuring the ratio of the endogenous analyte to the labeled internal standard.
Core Applications in Lipidomics
The primary application of this compound in lipidomics is as an internal standard for the quantitative analysis of lignoceric acid and other VLCFAs by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Stable Isotope Dilution Analysis: This is the gold standard for quantitative bioanalysis.[1] A known amount of this compound is spiked into a biological sample at the beginning of the sample preparation process. The ratio of the endogenous (unlabeled) lignoceric acid to the deuterated standard is then measured by mass spectrometry. This ratio is used to calculate the exact concentration of the endogenous lignoceric acid, compensating for any losses during extraction, derivatization, and analysis.[1][2]
-
Metabolic Flux Analysis: While not a direct tracer for flux analysis due to its saturated nature, accurate quantification of lignoceric acid pools using this compound is crucial for understanding the dynamics of fatty acid metabolism. By measuring the changes in the concentration of lignoceric acid over time under different experimental conditions, researchers can gain insights into the overall flux through pathways involving VLCFAs.
-
Clinical Research and Diagnostics: Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, are biomarkers for several genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3] The accurate quantification of lignoceric acid using this compound is therefore critical for the diagnosis and monitoring of these diseases.
Quantitative Data Presentation
The following table summarizes representative quantitative performance data for the analysis of very-long-chain fatty acids using stable isotope dilution mass spectrometry. While specific performance characteristics can vary depending on the laboratory, instrumentation, and matrix, these values provide a general expectation for methods employing deuterated internal standards like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference(s) |
| Limit of Detection (LOD) | 1 - 10 pg on column | 0.01 - 5 ng/mL | [4][5][6][7] |
| Limit of Quantification (LOQ) | 5 - 50 pg on column | 0.1 - 10 ng/mL | [4][5][6][7] |
| Linearity (R²) | > 0.99 | > 0.99 | [4][6] |
| Recovery | 85 - 115% | 90 - 110% | [8][9] |
| Intra-day Precision (%CV) | < 10% | < 15% | [3][7] |
| Inter-day Precision (%CV) | < 15% | < 15% | [3][7] |
Experimental Protocols
I. Quantification of Lignoceric Acid by GC-MS using this compound Internal Standard
This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.
A. Materials and Reagents
-
This compound internal standard solution (e.g., 10 µg/mL in ethanol)
-
Unlabeled lignoceric acid standard for calibration curve
-
Solvents: Methanol, isooctane (B107328), acetonitrile (B52724) (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br)
-
Biological matrix (e.g., plasma, cell pellet, tissue homogenate)
B. Sample Preparation and Extraction
-
Sample Aliquoting: Take a defined amount of the biological sample (e.g., 100 µL of plasma, 1x10^6 cells, or 10 mg of tissue).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Hydrolysis (for total fatty acid analysis):
-
Add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour to release fatty acids from complex lipids.
-
Cool to room temperature and acidify with 1 M HCl to a pH < 3.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of isooctane to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (isooctane) to a clean tube.
-
Repeat the extraction step with another 2 mL of isooctane and combine the organic layers.
-
-
Drying: Evaporate the combined isooctane extracts to dryness under a gentle stream of nitrogen.
C. Derivatization
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 25 µL of 1% (v/v) DIPEA in acetonitrile.
-
Add 25 µL of 1% (v/v) PFB-Br in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of isooctane for GC-MS analysis.
D. GC-MS Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms, 30 m x 0.25 mm x 0.25 µm or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Detection Mode: Selected Ion Monitoring (SIM) of the [M-PFB]- ions for lignoceric acid and this compound.
II. Quantification of Lignoceric Acid by LC-MS/MS using this compound Internal Standard
This protocol provides a general framework for the LC-MS/MS analysis of underivatized very-long-chain fatty acids.
A. Materials and Reagents
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Unlabeled lignoceric acid standard for calibration curve
-
Solvents: Methanol, isopropanol, acetonitrile, water (LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) acetate
-
Biological matrix (e.g., plasma, cell pellet, tissue homogenate)
B. Sample Preparation and Extraction
-
Sample Aliquoting and Internal Standard Spiking: Follow steps 1 and 2 from the GC-MS protocol.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a cold (-20°C) mixture of isopropanol:acetonitrile (1:1, v/v) to the sample.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
C. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the fatty acids. A typical gradient might run from 20% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent QQQ, Waters Xevo TQ).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for lignoceric acid and this compound.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of lignoceric acid.
Caption: Simplified metabolic pathway of lignoceric acid in peroxisomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lignoceric Acid-d4 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid-d4 is a deuterated form of lignoceric acid, a 24-carbon saturated fatty acid. In analytical chemistry and biomedical research, stable isotope-labeled compounds like Lignoceric acid-d4 are invaluable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).[1][2] The use of a deuterated internal standard is critical for correcting variations that can occur during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision in the quantification of endogenous lignoceric acid and other very-long-chain fatty acids (VLCFAs).
Elevated levels of VLCFAs are a key biochemical marker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3] Accurate quantification of these fatty acids in biological matrices like plasma, serum, and cells is therefore crucial for disease diagnosis, monitoring, and for advancing research in lipid metabolism and drug development. These application notes provide detailed protocols for the sample preparation and analysis of VLCFAs using Lignoceric acid-d4 as an internal standard.
Data Presentation: Performance Characteristics of VLCFA Quantification using Deuterated Internal Standards
The following tables summarize typical performance data for the quantification of very-long-chain fatty acids using deuterated internal standards, such as Lignoceric acid-d4, in biological matrices. The presented values are representative of what can be achieved with a validated LC-MS/MS method and are intended as a guideline. Actual performance may vary depending on the specific instrumentation, reagents, and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for VLCFA Analysis
| Parameter | Typical Value/Range | Comments |
| Linearity (R²) | ≥ 0.99 | Demonstrates a strong correlation between analyte concentration and instrument response over a defined range.[4][5] |
| Lower Limit of Quantification (LLOQ) | 5 - 100 nM | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[6] |
| Intra-day Precision (%RSD) | < 15% | Measures the reproducibility of the assay within the same day.[4] |
| Inter-day Precision (%RSD) | < 15% | Measures the reproducibility of the assay on different days.[4] |
| Accuracy (% Bias) | ± 15% | Indicates how close the measured value is to the true value.[4] |
| Recovery (%) | 85 - 115% | Represents the efficiency of the extraction process.[4] |
| Matrix Effect (%) | 85 - 115% | Assesses the influence of co-eluting matrix components on the ionization of the analyte.[7] |
Table 2: Sample MRM Transitions for Selected VLCFAs and Lignoceric acid-d4 (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lignoceric Acid | 367.3 | 367.3 |
| Lignoceric acid-d4 | 371.3 | 371.3 |
| Cerotic Acid (C26:0) | 395.4 | 395.4 |
| Hexacosanoic acid-d4 (C26:0-d4) | 399.4 | 399.4 |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific mass spectrometer being used.
Experimental Protocols
The following protocols describe the key steps for the quantification of lignoceric acid in biological samples using Lignoceric acid-d4 as an internal standard.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol details a liquid-liquid extraction method for isolating total fatty acids from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Lignoceric acid-d4 internal standard solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Centrifuge capable of operating at 4°C
-
Nitrogen evaporator
-
Acetonitrile:Isopropanol (1:1, v/v) for reconstitution
-
Glass vials (2 mL)
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a clean 2 mL glass vial, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the 10 µg/mL Lignoceric acid-d4 internal standard solution to each sample.
-
Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 15 minutes to facilitate protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge the samples at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for subsequent LC-MS/MS analysis.
Protocol 2: Hydrolysis of Total Fatty Acids
For the analysis of total fatty acids, a hydrolysis step is required to release fatty acids from their esterified forms (e.g., in triglycerides and phospholipids).
Materials:
-
Lipid extract (from Protocol 1, before the drying step)
-
1 M KOH in methanol
-
1 M HCl
Procedure:
-
To the collected organic phase from step 10 of Protocol 1, add 500 µL of 1 M KOH in methanol.
-
Vortex the mixture and incubate at 60°C for 1 hour to saponify the lipids.
-
After cooling to room temperature, acidify the mixture by adding 500 µL of 1 M HCl. Check that the pH is below 5.
-
Vortex thoroughly and centrifuge at 2,500 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the free fatty acids.
-
Proceed with the drying and reconstitution steps as described in Protocol 1 (steps 11 and 12).
Protocol 3: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of VLCFAs by LC-MS/MS. Conditions should be optimized for the specific instrument and column used.
Instrumentation:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 300 - 350 °C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 40 psi
-
Capillary Voltage: 3000 - 4000 V
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Stable Isotope Labeling in Cell Culture Using Lignoceric Acid-d4-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of cellular membranes, particularly as a component of sphingolipids like ceramides (B1148491) and sphingomyelin.[1] Dysregulation of VLCFA metabolism is associated with severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[2][3] Lignoceric acid-d4-1 is a stable isotope-labeled analog of lignoceric acid, containing four deuterium (B1214612) atoms, which serves as a powerful tool for tracing the metabolic fate of lignoceric acid in cell culture systems.
These application notes provide detailed protocols for utilizing this compound to investigate VLCFA metabolism, including its incorporation into complex lipids and its role in cellular signaling pathways. The methodologies described are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and the study of metabolic diseases.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling with this compound allows for the precise tracking of this VLCFA as it is taken up by cells and metabolized. The deuterium label acts as a tracer that can be detected by mass spectrometry (MS). By measuring the incorporation of the deuterium-labeled lignoceric acid into various lipid species, researchers can elucidate the dynamics of VLCFA metabolism, including elongation, degradation, and incorporation into complex lipids. This technique is invaluable for understanding the pathophysiology of diseases associated with abnormal VLCFA metabolism and for evaluating the efficacy of potential therapeutic interventions.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from stable isotope labeling experiments using this compound. These tables are for illustrative purposes to demonstrate how to present such data clearly.
Table 1: Incorporation of this compound into Major Lipid Classes in Human Fibroblasts
| Lipid Class | % Labeled (of total lipid class) in Control Cells | % Labeled (of total lipid class) in X-ALD Patient Fibroblasts | Fold Change (X-ALD vs. Control) |
| Phosphatidylcholine (PC) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.2 |
| Phosphatidylethanolamine (PE) | 1.2 ± 0.1 | 1.4 ± 0.2 | 1.17 |
| Sphingomyelin (SM) | 5.8 ± 0.7 | 7.2 ± 0.9 | 1.24 |
| Ceramide (Cer) | 8.2 ± 1.1 | 12.5 ± 1.5 | 1.52 |
| Free Lignoceric Acid | 15.3 ± 2.1 | 45.8 ± 5.3 | 3.0 |
Data are presented as mean ± standard deviation (n=3). Cells were incubated with 10 µM this compound for 72 hours.
Table 2: Effect of a Therapeutic Candidate on this compound Metabolism in X-ALD Fibroblasts
| Lipid Species | % Labeled - Vehicle Control | % Labeled - Therapeutic Candidate (1 µM) | p-value |
| D4-Lignoceric Acid (C24:0) | 45.8 ± 5.3 | 28.1 ± 3.9 | <0.01 |
| D4-Ceramide (d18:1/24:0) | 12.5 ± 1.5 | 9.8 ± 1.1 | <0.05 |
| D4-Sphingomyelin (d18:1/24:0) | 7.2 ± 0.9 | 6.1 ± 0.7 | n.s. |
Data are presented as mean ± standard deviation (n=3). Cells were treated with the therapeutic candidate or vehicle for 24 hours prior to and during a 72-hour incubation with 10 µM this compound. n.s. = not significant.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent cells with this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous fatty acids
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (e.g., human fibroblasts, astrocytes, or macrophages)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free medium.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to facilitate binding. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complete complex formation.
-
Sterile-filter the this compound-BSA complex through a 0.22 µm filter.
-
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Cell Labeling:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add fresh cell culture medium containing the desired final concentration of the this compound-BSA complex. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type to avoid toxicity.[4]
-
Incubate the cells for the desired period. For VLCFA metabolism studies, incubation times of 24 to 72 hours are common to allow for significant incorporation into complex lipids.
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is for the extraction of total lipids from labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (from the cell suspension) of approximately 1:2:0.8 (v/v/v). Vortex thoroughly.
-
Add an additional volume of chloroform and 0.9% NaCl solution to induce phase separation, resulting in a final ratio of chloroform:methanol:water of approximately 2:2:1.8 (v/v/v).
-
Vortex the mixture vigorously and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Sample Preparation and Analysis by Mass Spectrometry
This protocol outlines the general steps for preparing the lipid extract for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried lipid extract from Protocol 2
-
Appropriate internal standards for different lipid classes (optional but recommended for absolute quantification)
-
Solvents for LC-MS analysis (e.g., methanol, acetonitrile, isopropanol, water with additives like formic acid or ammonium (B1175870) acetate)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent compatible with your LC-MS method (e.g., a mixture of methanol and chloroform).
-
If using internal standards, add them at this stage.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Use a suitable chromatography column (e.g., a C18 or C8 reversed-phase column) to separate the different lipid species.
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of lignoceric acid and the complex lipids into which it is incorporated. This can be achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis, or high-resolution full-scan MS for untargeted lipidomics.
-
-
Data Analysis:
-
Identify and quantify the peak areas of the deuterated and non-deuterated lipid species.
-
Calculate the percent incorporation of this compound into each lipid species.
-
Compare the labeling patterns between different experimental conditions (e.g., control vs. disease model cells, or vehicle vs. drug-treated cells).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.
Caption: Peroxisomal β-oxidation of this compound.
Caption: Incorporation of this compound into sphingolipids.
Caption: Experimental workflow for stable isotope labeling.
Caption: Hypothesized VLCFA-mediated inflammatory signaling in macrophages.[5]
Conclusion
Stable isotope labeling with this compound is a versatile and powerful technique for investigating the complex metabolism of very-long-chain fatty acids in a cellular context. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the roles of lignoceric acid in health and disease. The ability to trace the metabolic fate of this key lipid component will undoubtedly contribute to the development of novel therapeutic strategies for a range of metabolic and neurodegenerative disorders.
References
- 1. lipotype.com [lipotype.com]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lignoceric Acid-d4-1 in Peroxisomal Disorder Research
Introduction
Peroxisomal disorders are a diverse group of genetic diseases characterized by dysfunctional peroxisomes, which are cellular organelles essential for various metabolic processes.[1][2] A primary function of peroxisomes is the beta-oxidation (breakdown) of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[3][4] In disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, impaired peroxisomal function leads to the accumulation of VLCFAs, such as lignoceric acid (C24:0) and hexacosanoic acid (C26:0), in plasma and tissues.[5][6] This accumulation is a key biochemical hallmark used for diagnosis.[1]
The catabolism of lignoceric acid occurs almost exclusively in peroxisomes, making its measurement a direct indicator of peroxisomal function.[7] Accurate quantification of VLCFAs is therefore critical for the diagnosis, monitoring, and study of these disorders.[8][9] Lignoceric acid-d4-1 (C24:0-d4) is a stable isotope-labeled form of lignoceric acid, where four hydrogen atoms are replaced with deuterium. Its chemical and physical properties are nearly identical to the endogenous, unlabeled form. This makes it an ideal internal standard for stable isotope dilution analysis using mass spectrometry (MS), a technique that ensures high accuracy and precision by correcting for sample loss during preparation and for variations in instrument response.[10][11]
Core Application: Quantitative Analysis of VLCFAs by Mass Spectrometry
The primary application of this compound is as an internal standard for the quantitative analysis of VLCFAs in biological matrices such as plasma, serum, or cultured cells. The methodology, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the principle of stable isotope dilution.
A known quantity of this compound is added ("spiked") into a biological sample at the beginning of the workflow. The deuterated standard and the endogenous, non-labeled VLCFAs are extracted and processed together. The mass spectrometer can distinguish between the labeled standard and the endogenous analyte based on their mass difference. By measuring the ratio of the endogenous analyte to the known amount of the added standard, the absolute concentration of the endogenous VLCFA can be calculated with high accuracy.
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical context of VLCFA metabolism and the analytical workflow for their quantification.
References
- 1. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Laboratory Diagnosis of Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Note: Derivatization of Lignoceric Acid-d4-1 for Sensitive and Robust GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid. Its analysis is crucial in the study of various biological processes and is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy. In quantitative bioanalysis, stable isotope-labeled internal standards are essential for accurate and precise measurements. Lignoceric acid-d4-1, a deuterated analog, serves this purpose, allowing for correction of sample loss during preparation and analytical variability.
Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, direct analysis of free fatty acids like lignoceric acid is challenging due to their low volatility and high polarity. The polar carboxyl group can interact with the GC column's stationary phase, leading to poor chromatographic performance, characterized by broad, tailing peaks and inaccurate quantification.[1][2] To overcome these issues, derivatization is a critical sample preparation step that converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte amenable to GC analysis.[2][3]
This application note provides detailed protocols for two common and effective derivatization methods for this compound: esterification to its fatty acid methyl ester (FAME) and silylation to its trimethylsilyl (B98337) (TMS) ester.
Experimental Protocols
Two primary methods for the derivatization of this compound are presented below. Both protocols assume the starting material is a dried lipid extract. It is crucial that all glassware is deactivated (silanized) to prevent sample loss, and all solvents and reagents are anhydrous, as both methods are sensitive to moisture.[1][4]
Method A: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)
This method utilizes Boron Trifluoride (BF₃) in methanol (B129727) to convert the carboxylic acid into a methyl ester (FAME). This is a robust and widely used technique for fatty acid analysis.[1][5]
Materials and Reagents:
-
This compound standard
-
Boron trifluoride-methanol reagent (12-14% w/w BF₃ in Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass reaction vials (PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Protocol:
-
Sample Preparation: Place the dried lipid extract containing this compound (e.g., up to 1 mg) into a screw-capped glass vial.[2]
-
Reagent Addition: Add 0.5 mL of 12-14% BF₃-methanol reagent to the vial.[1]
-
Reaction: Cap the vial tightly, vortex for 10-15 seconds, and heat at 60 °C for 10-60 minutes. The optimal time can be determined empirically.[1][2]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.[1]
-
Phase Separation: Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can aid this process.[2]
-
Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS injection.
Method B: Silylation to Trimethylsilyl (TMS) Ester
This method uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to form a TMS ester. This is a versatile method that also derivatizes other active hydrogen-containing groups (e.g., hydroxyls).[1][2][6]
Materials and Reagents:
-
This compound standard
-
BSTFA with 1% TMCS
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent (GC grade)
-
Screw-capped glass reaction vials (PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Protocol:
-
Sample Preparation: Place the dried lipid extract containing this compound into a screw-capped glass vial.[2]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. A solvent such as dichloromethane can be added if the sample is not readily soluble in the reagent. A molar excess of the silylating reagent is recommended.[1][2][6]
-
Reaction: Cap the vial tightly, vortex for 10-15 seconds, and heat at 60-70 °C for 60 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): The reaction mixture can be injected directly or diluted with a suitable solvent (e.g., dichloromethane) to the desired concentration.[2]
-
Analysis: The sample is now ready for GC-MS injection. TMS derivatives have limited stability and should ideally be analyzed within a week.[1]
Data Presentation
The choice of derivatization method depends on the specific requirements of the analysis. The following table summarizes the key characteristics of each protocol.
| Parameter | Method A: FAME (BF₃-Methanol) | Method B: TMS (BSTFA + 1% TMCS) |
| Derivative Formed | This compound methyl ester | This compound trimethylsilyl ester |
| Reaction Temperature | 60-100 °C[2][5] | 60-70 °C |
| Reaction Time | 10-60 minutes[1][2] | 30-60 minutes[1][2] |
| Selectivity | Selective for carboxylic acids.[1] | Reacts with acids, alcohols, phenols, amines.[1][6] |
| Derivative Stability | High stability. | Moderate stability; susceptible to hydrolysis.[1][6] |
| Byproducts | Water, methanol. | Trimethylsilyltrifluoroacetamide, trifluoroacetamide.[6] |
| Key Advantage | Robust, clean spectra, stable derivative.[1] | Versatile for multiple analyte classes.[1] |
| Key Disadvantage | BF₃ can damage GC columns if not fully removed.[7] | Moisture sensitive, potential for more complex chromatograms.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for derivatization of this compound.
Derivatization Reactions
The chemical transformations for both derivatization methods are shown below.
Caption: Chemical reactions for FAME and TMS derivatization.
Conclusion
Derivatization is an indispensable step for the reliable analysis of this compound by gas chromatography. The conversion of the non-volatile fatty acid into either a FAME or TMS derivative significantly improves its chromatographic properties, enabling sharp, symmetric peaks and enhancing sensitivity.
-
Acid-catalyzed esterification (FAME) is recommended for targeted analyses focusing solely on fatty acids due to its robustness and the high stability of the resulting derivative.[1]
-
Silylation (TMS) is a valuable alternative, particularly in metabolomic studies where a broader range of compound classes (e.g., sterols, sugars) is analyzed simultaneously.[1][8]
The selection of the optimal method should be guided by the specific analytical goals, sample matrix, and available instrumentation. Both protocols provided herein offer reliable and reproducible approaches for the derivatization of this compound, facilitating its accurate quantification in complex biological samples.
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. jfda-online.com [jfda-online.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignoceric Acid-d4-1 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) that plays a crucial role in the composition of myelin and brain tissue.[1] Its metabolism, primarily occurring through β-oxidation within peroxisomes, is of significant interest in the study of several metabolic and neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD), where impaired lignoceric acid degradation leads to its accumulation.[1][2]
Lignoceric acid-d4-1, a stable isotope-labeled version of lignoceric acid, serves as a powerful tracer in metabolic flux analysis (MFA) to quantitatively track the fate of this VLCFA through its metabolic pathways. By introducing a known quantity of this compound into a biological system, researchers can monitor its uptake, incorporation into complex lipids, and breakdown into shorter-chain fatty acids. This allows for the precise measurement of metabolic fluxes and the elucidation of enzymatic activities and pathway regulations in both healthy and diseased states. These studies are critical for understanding disease mechanisms, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.
Data Presentation
Quantitative data from metabolic flux analysis using this compound can provide invaluable insights into the dynamics of VLCFA metabolism. Due to the proprietary nature of much of this type of research, publicly available datasets are limited. However, the following tables provide a structured format for presenting typical quantitative data obtained from such experiments. Researchers can adapt these templates to summarize their own findings for clear comparison and interpretation.
Table 1: Isotopic Enrichment of Lignoceric Acid and its Metabolites in Cultured Fibroblasts
| Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Disease Model | Fold Change | p-value |
| Lignoceric Acid-d4 (C24:0) | ||||
| Behenic Acid-d4 (C22:0) | ||||
| Arachidic Acid-d4 (C20:0) | ||||
| Stearic Acid-d4 (C18:0) | ||||
| Palmitic Acid-d4 (C16:0) |
This table is a template for presenting the percentage of the metabolite pool that is labeled with the deuterium (B1214612) isotope at a specific time point after administration of this compound.
Table 2: Metabolic Flux Rates of Lignoceric Acid Beta-Oxidation
| Metabolic Flux | Flux Rate (nmol/mg protein/hr) - Control | Flux Rate (nmol/mg protein/hr) - Disease Model | Fold Change | p-value |
| Lignoceric Acid Uptake | ||||
| Peroxisomal β-oxidation (C24:0 -> C22:0) | ||||
| Peroxisomal β-oxidation (C22:0 -> C20:0) | ||||
| Total Lignoceric Acid Oxidation |
This table is a template for presenting the calculated rates of lignoceric acid uptake and its subsequent breakdown through peroxisomal β-oxidation.
Experimental Protocols
The following protocols provide a detailed methodology for conducting metabolic flux analysis using this compound in a cell culture model.
Protocol 1: In Vitro Labeling of Cultured Cells with this compound
Materials:
-
Adherent mammalian cell line (e.g., human fibroblasts, hepatocytes)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound/BSA Complex:
-
Prepare a stock solution of this compound in ethanol (B145695).
-
In a sterile tube, add the desired amount of this compound stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Add a pre-warmed solution of fatty acid-free BSA in serum-free culture medium to the dried this compound.
-
Incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterile filter the complex solution.
-
-
Labeling:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium containing the this compound/BSA complex to each well. A typical final concentration ranges from 1 to 10 µM, but should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Quenching:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to stop metabolic activity.
-
Aspirate the final PBS wash completely.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Collect the cell lysate into a microcentrifuge tube.
-
Protocol 2: Extraction and Derivatization of Fatty Acids for GC-MS Analysis
Materials:
-
Cell lysate from Protocol 1
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization reagent (e.g., 14% Boron Trifluoride in Methanol (BF3-methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
GC-MS vials
Procedure:
-
Lipid Extraction (Folch Method):
-
To the cell lysate, add the internal standard.
-
Add chloroform and methanol to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water from the cell lysate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Wash the remaining aqueous phase and protein pellet with a small volume of chloroform and add this to the collected organic phase.
-
Dry the organic extract under a stream of nitrogen.
-
-
Saponification (Optional, for total fatty acid analysis):
-
To the dried lipid extract, add a solution of 0.5 M KOH in methanol.
-
Heat at 100°C for 10 minutes.
-
Cool and add water and hexane. Vortex and centrifuge. Collect the upper hexane layer.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol:
-
To the dried lipid extract, add 1 mL of BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer (containing FAMEs) to a clean tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC-MS vial.
-
Protocol 3: GC-MS Analysis of this compound and its Metabolites
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column for FAME analysis (e.g., a polar capillary column like a DB-23 or equivalent)
Typical GC-MS Parameters (to be optimized):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.
Data Analysis:
-
Identify the peaks corresponding to the methyl esters of this compound and its expected metabolites by their retention times and mass spectra.
-
Quantify the peak areas of the labeled and unlabeled fatty acids.
-
Calculate the isotopic enrichment and metabolic flux rates using appropriate software and mathematical models.
Visualizations
Lignoceric Acid Metabolic Pathway
References
Application Notes and Protocols: Raman Imaging with Deuterated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raman imaging is a powerful, non-invasive, and label-free technique that provides detailed chemical information about a sample based on its intrinsic molecular vibrations. The use of deuterated fatty acids as metabolic probes has significantly advanced the capabilities of Raman microscopy, enabling the specific tracking and quantification of lipid metabolism and distribution within living cells and tissues. The carbon-deuterium (C-D) bond exhibits a unique vibrational frequency in the "silent region" of the cellular Raman spectrum (approximately 2000-2300 cm⁻¹), a spectral window largely free from interference from endogenous biomolecules.[1][2][3] This allows for the highly specific visualization of deuterated molecules with a strong signal-to-background ratio.
These application notes provide an overview of the key applications of Raman imaging with deuterated fatty acids and detailed protocols for their use in cellular and subcellular metabolic studies.
Key Applications
The versatility of deuterated fatty acids as Raman probes has led to their application in a wide range of research areas:
-
Lipid Metabolism and Storage: Tracking the uptake, trafficking, and storage of specific fatty acids into lipid droplets (LDs) and other cellular compartments.[1][4] This allows for the investigation of dynamic processes like de novo lipogenesis and the influence of different fatty acid types on lipid homeostasis.[1][5][6]
-
Cancer Research: Studying aberrant lipid metabolism in cancer cells, which often exhibit increased fatty acid uptake and synthesis.[4] Deuterated fatty acids can be used to probe tumor-selective cytotoxicity and monitor the metabolic response to therapeutic agents.[5][6]
-
Drug Development and Delivery: Visualizing the intracellular fate of drug delivery systems that incorporate deuterated lipids. This provides insights into the efficiency of delivery and the subcellular localization of the therapeutic payload.
-
Neurodegenerative Diseases: Investigating the role of lipid dysregulation in neurodegenerative disorders by tracking fatty acid metabolism in neuronal cells.[1]
-
Plant Sciences: Monitoring the real-time metabolic response of plants to abiotic and biotic stress by tracing the uptake and distribution of deuterated fatty acids in roots and cells.[7][8][9]
-
Membrane Dynamics: Probing the conformation and dynamics of lipid acyl chains within cellular membranes.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing Raman imaging with deuterated fatty acids.
Table 1: Raman Spectral Characteristics of Deuterated Fatty Acids
| Deuterated Fatty Acid | Key Raman Peak (C-D stretch) | Notes | Reference(s) |
| Deuterated Palmitic Acid (d₃₁-PA) | ~2100 cm⁻¹ | Strong, prominent peak used for tracking saturated fatty acid metabolism. | [1] |
| Deuterated Oleic Acid (d-OA) | ~2100 cm⁻¹ | Used to study the metabolism of monounsaturated fatty acids. | [11] |
| Deuterated Linolenic Acid (d₁₄-LNA) | ~2100 cm⁻¹ | Enables investigation of polyunsaturated fatty acid dynamics. The peak position can show subtle shifts based on the degree of deuteration. | [5][11] |
| Deuterated Stearic Acid (d₃₅-SA) | ~2100 cm⁻¹ | Another probe for saturated fatty acid tracking. | [10][12] |
| Deuterated Arachidonic Acid (d₈-AA) | ~2100 cm⁻¹ | Allows for the study of specific polyunsaturated fatty acid pathways. | [5] |
Table 2: Example Applications and Incubation Conditions
| Application | Cell/Organism Type | Deuterated Probe | Concentration | Incubation Time | Imaging Technique | Reference(s) |
| Tracking Saturated Fatty Acid Metabolism | SH-SY5Y (Human Neuroblastoma) | d₃₁-Palmitic Acid | 100 µM | 6 hours | SRS Microscopy | [1] |
| Visualizing Fatty Acid Storage | HeLa Cells | d-Fatty Acids | 30 µM each | 24 hours | CARS Microscopy | [5][11] |
| Investigating Abiotic Stress Response | Arabidopsis thaliana Roots | LA-d₆ | Not specified | 0 - 8 hours | Raman Microscopy | [7][8] |
| Studying Tumor-Selective Cytotoxicity | VA-13 Tumor Cells | all-D-GLA | 100 µM | Not specified | Raman Imaging | [5] |
| Monitoring de novo Lipogenesis | PANC1, MIA PaCa2 (Pancreatic Cancer) | D₂O | Not specified | Not specified | SRS Microscopy | [5] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Uptake and Imaging of Deuterated Fatty Acids
This protocol provides a general framework for labeling cells with deuterated fatty acids and subsequent Raman imaging.
Materials:
-
Cell culture medium appropriate for the cell line
-
Deuterated fatty acid of interest (e.g., d₃₁-Palmitic Acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Raman microscope (Confocal, CARS, or SRS)
Methodology:
-
Cell Seeding: Seed cells on a Raman-compatible substrate (e.g., quartz or CaF₂ coverslips) and allow them to adhere and grow to the desired confluency.
-
Preparation of Deuterated Fatty Acid-BSA Complex:
-
Dissolve the deuterated fatty acid in a suitable solvent (e.g., ethanol).
-
Prepare a solution of fatty acid-free BSA in cell culture medium.
-
Slowly add the deuterated fatty acid solution to the BSA solution while stirring to form a complex. This improves the solubility and bioavailability of the fatty acid.
-
The final concentration of the fatty acid and the molar ratio to BSA should be optimized for the specific cell type and experiment.
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the deuterated fatty acid-BSA complex to the cells.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Washing and Fixation (Optional):
-
After incubation, gently wash the cells three times with warm PBS to remove any excess, non-internalized fatty acids.
-
For fixed-cell imaging, incubate the cells with a fixative (e.g., 4% PFA) for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Raman Imaging:
-
Mount the coverslip on the Raman microscope stage.
-
Acquire Raman images by raster-scanning the sample and collecting a spectrum at each pixel.
-
For imaging the deuterated fatty acid, tune the spectrometer or laser excitation to the characteristic C-D stretching frequency (~2100 cm⁻¹).
-
Simultaneously, other cellular components can be imaged at their respective characteristic Raman shifts (e.g., CH₂ stretching at ~2850 cm⁻¹ for total lipids, CH₃ stretching at ~2930 cm⁻¹ for proteins).
-
Protocol 2: Stimulated Raman Scattering (SRS) Microscopy of Deuterated Lipids in Live Cells
This protocol is specifically for live-cell imaging using SRS microscopy, which offers higher imaging speeds and sensitivity compared to spontaneous Raman.
Materials:
-
Same as Protocol 1, excluding fixative.
-
Live-cell imaging chamber for the microscope stage.
-
SRS microscope system with tunable pump and Stokes lasers.
Methodology:
-
Cell Seeding and Labeling: Follow steps 1-3 from Protocol 1.
-
Mounting for Live-Cell Imaging:
-
After the labeling incubation, wash the cells with warm cell culture medium.
-
Place the coverslip in a live-cell imaging chamber and add fresh, pre-warmed culture medium.
-
Mount the chamber on the microscope stage, ensuring the temperature and CO₂ levels are maintained.
-
-
SRS Imaging:
-
Tune the SRS microscope to the C-D vibration. This is achieved by setting the energy difference between the pump and Stokes lasers to match the vibrational frequency of the C-D bond (~2100 cm⁻¹).
-
Acquire images of the deuterated lipid distribution within the live cells. Time-lapse imaging can be performed to track dynamic processes.
-
The concentration of the deuterated species can be quantified by analyzing the intensity of the SRS signal.
-
Visualizations
Caption: Experimental workflow for Raman imaging of deuterated fatty acids in cells.
Caption: Simplified signaling pathway of cellular fatty acid metabolism.
Caption: Logical relationship of Raman imaging with deuterated probes.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. New insights into lipid and fatty acid metabolism from Raman spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D4AN00846D [pubs.rsc.org]
- 3. D38-cholesterol as a Raman active probe for imaging intracellular cholesterol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium Raman imaging for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuterated fatty acids as Raman spectroscopic probes of membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Lignoceric Acid-d4-1 in Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of brain tissue and myelin.[1] In certain neurological disorders, particularly X-linked adrenoleukodystrophy (X-ALD), the metabolism of VLCFAs is impaired, leading to their accumulation in tissues and plasma.[2][3] This accumulation is a key pathological hallmark and is believed to contribute to the severe demyelination and neuroinflammation characteristic of the disease.[2][4] Lignoceric acid-d4-1, a stable isotope-labeled form of lignoceric acid, serves as an invaluable tool for researchers studying the pathobiology of these disorders and for the development of novel therapeutic strategies. Its primary application is as an internal standard for the accurate quantification of endogenous lignoceric acid in biological samples using isotope dilution mass spectrometry.[5] This method is the gold standard for precise and accurate quantification, correcting for variations during sample preparation and analysis.[5]
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling is a powerful technique that utilizes isotopically enriched compounds to trace and quantify molecules within complex biological systems.[6] this compound, with four deuterium (B1214612) atoms, is chemically almost identical to its unlabeled counterpart.[5] This allows it to behave similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling its use as an internal standard for accurate quantification of endogenous lignoceric acid.[6]
Applications in Neurological Disease Research
The primary application of this compound in neurological disease research is in the study of X-linked adrenoleukodystrophy (X-ALD). X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein essential for the degradation of VLCFAs.[2][6] The resulting accumulation of VLCFAs, including lignoceric acid, is toxic to neural cells, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.[4][7]
This compound is used to:
-
Diagnose and monitor X-ALD: By accurately quantifying the levels of lignoceric acid in patient plasma and fibroblasts.[8][9]
-
Screen for potential therapeutics: By measuring the ability of candidate drugs to reduce lignoceric acid accumulation in patient-derived cells.[3]
-
Investigate disease mechanisms: By tracing the metabolic fate of lignoceric acid in cellular and animal models of X-ALD.
Quantitative Data Summary
The following tables summarize representative quantitative data on the accumulation of lignoceric acid in X-ALD and the effects of therapeutic interventions.
Table 1: Lignoceric Acid (C24:0) and Cerotic Acid (C26:0) Levels in X-ALD Patient Fibroblasts Compared to Controls
| Fatty Acid | Control Fibroblasts (relative abundance) | X-ALD Fibroblasts (relative abundance) | Fold Increase in X-ALD |
| Lignoceric Acid (C24:0) | Not significantly elevated | Not significantly elevated | - |
| Cerotic Acid (C26:0) | 1 | >5 | >5 |
| Octacosanoic Acid (C28:0) | 1 | >5 | >5 |
Data synthesized from descriptive statements in cited literature.[2]
Table 2: Effect of Dietary Therapy on Plasma Cerotic Acid (C26:0) Levels in X-ALD Patients
| Treatment Group | Number of Patients | Mean Reduction in Plasma C26:0 | Range of Reduction |
| Dietary Therapy (>100 days) | 15 | 53% | 22% - 73% |
Data synthesized from descriptive statements in cited literature.
Signaling Pathways
The accumulation of VLCFAs, including lignoceric acid, in oligodendrocytes is associated with increased oxidative stress, which is a key contributor to the pathology of X-ALD. The following diagram illustrates the proposed signaling pathway.
Caption: VLCFA-induced oxidative stress in oligodendrocytes.
Experimental Protocols
Protocol 1: Quantitative Analysis of Lignoceric Acid in Human Fibroblasts using GC-MS and this compound Internal Standard
1. Materials and Reagents:
-
Human fibroblast cell pellets
-
This compound (internal standard)
-
Acetyl chloride
-
Potassium carbonate
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Preparation:
-
To a cell pellet from a 10 cm dish, add 1 mL of methanol and a known amount of this compound internal standard.
-
Sonicate the sample for 15 seconds to homogenize.
-
Add 200 µL of acetyl chloride dropwise while vortexing.
-
Incubate at 100°C for 1 hour for fatty acid methylation.
-
Cool the sample to room temperature.
-
Add 5 mL of 6% potassium carbonate solution to stop the reaction.
-
Extract the fatty acid methyl esters (FAMEs) by adding 200 µL of hexane and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient to separate the FAMEs.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions for the methyl esters of lignoceric acid and this compound.
-
Quantify the amount of endogenous lignoceric acid by comparing the peak area of its corresponding ion to the peak area of the this compound internal standard.
Protocol 2: Workflow for Lipidomics Analysis of Very-Long-Chain Fatty Acids
The following diagram outlines a typical workflow for the quantitative analysis of VLCFAs, including lignoceric acid, in biological samples using stable isotope dilution and mass spectrometry.
Caption: Quantitative VLCFA analysis workflow.
Conclusion
This compound is an essential tool for advancing our understanding of neurological diseases associated with VLCFA metabolism, particularly X-ALD. Its use as an internal standard in mass spectrometry-based lipidomics allows for the highly accurate and precise quantification of endogenous lignoceric acid. This capability is critical for diagnostic applications, for the screening and validation of new therapeutic agents, and for elucidating the molecular mechanisms that drive the pathology of these devastating disorders. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Lignoceric C24:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. researchgate.net [researchgate.net]
- 3. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrier identification of X-linked adrenoleukodystrophy by measurement of very long chain fatty acids and lignoceric acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Lignoceric acid-d4-1 in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lignoceric acid-d4-1. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a deuterated form of lignoceric acid, a 24-carbon saturated fatty acid.[1][2] It is used in research, particularly in studies involving Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.[1][2] Based on available data, this compound is soluble in ethanol (B145695) and DMSO.[3] The non-deuterated form, lignoceric acid, is soluble in chloroform, THF, and diethyl ether.[4][5][6]
Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common reasons for this?
Several factors can contribute to poor solubility of long-chain fatty acids like this compound:
-
Solvent Polarity: Lignoceric acid is a nonpolar molecule. Using a highly polar solvent may result in poor solubility.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Your solvent may be too cold.
-
Concentration: You might be attempting to prepare a solution that is above the saturation point of this compound in that specific solvent.
-
Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can affect solubility.
Q3: Are there any general tips for preparing stock solutions of this compound?
Yes. When preparing a stock solution, it is recommended to dissolve the crystalline solid in a solvent of choice and purge the solution with an inert gas to prevent oxidation.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter while dissolving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| The compound is not dissolving completely, and solid particles are visible. | The solution is not yet saturated, but the dissolution rate is slow. | 1. Increase Temperature: Gently warm the solution. For DMSO, heating to 60°C is recommended.[3]2. Sonication: Use an ultrasonic bath to aid dissolution. This is recommended for dissolving in ethanol, DMSO, and THF.[3][6]3. Vortexing/Stirring: Agitate the solution vigorously. |
| A precipitate forms after the solution has cooled down. | The compound has low solubility at room temperature, and the solution was supersaturated at a higher temperature. | 1. Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the higher temperature at which the compound was fully dissolved.2. Use a Co-solvent: Add a miscible solvent in which the compound has higher solubility. |
| The desired concentration cannot be reached in a single solvent. | The required concentration exceeds the solubility limit of this compound in that solvent. | 1. Use a Solvent Mixture (Co-solvency): Prepare a mixture of solvents. For example, if the compound is poorly soluble in a polar solvent, adding a less polar co-solvent can increase solubility.[7]2. Explore Different Solvents: Refer to the solubility data table below to select a more suitable solvent. |
Data Presentation: Solubility of Lignoceric Acid and this compound
The following table summarizes the known solubility data for both lignoceric acid and its deuterated form in various organic solvents.
| Compound | Solvent | Solubility | Notes |
| Lignoceric acid | Chloroform | ~2 mg/mL[4] | |
| THF | ~5 mg/mL[4], 25 mg/mL[6] | Requires sonication[6] | |
| Diethyl ether | Soluble[5] | ||
| This compound | Ethanol | 3.33 mg/mL[3] | Requires sonication[3] |
| DMSO | 2 mg/mL[3] | Requires sonication and warming to 60°C[3] |
Note: The deuteration in this compound is unlikely to significantly alter its solubility properties compared to the non-deuterated form. Therefore, solvents effective for lignoceric acid are likely to be effective for this compound.
Experimental Protocols
Protocol 1: Standard Dissolution Method
-
Weigh the required amount of this compound crystalline solid.
-
Add the desired volume of the selected organic solvent.
-
Vortex or stir the mixture vigorously.
-
If the compound does not fully dissolve, proceed to the enhanced dissolution methods.
Protocol 2: Enhanced Dissolution using Sonication and Heating
-
Follow steps 1 and 2 of the Standard Dissolution Method.
-
Place the vial containing the mixture in an ultrasonic water bath. Sonicate for 10-15 minutes.
-
If undissolved solid remains, gently warm the solution. For DMSO, a temperature of 60°C is effective.[3]
-
Continue to vortex or stir intermittently during heating until the solid is completely dissolved.
-
Before use, allow the solution to cool to the desired experimental temperature, observing for any precipitation.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Workflow for dissolving this compound.
References
- 1. This compound | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tetracosanoic acid (Lignoceric acid), Long chain saturated fatty acid (CAS 557-59-5) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Lignoceric Acid-d4-1 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the optimization of Lignoceric acid-d4-1 signal intensity in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enhance your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
A1: While negative-ion electrospray ionization (ESI) is intuitive for fatty acids due to the readily deprotonated carboxylic acid group, it often suffers from low sensitivity, especially when using acidic mobile phases required for good chromatography.[1][2] For significantly higher sensitivity, positive-ion ESI is recommended following a chemical derivatization step.[1][3] This process, known as charge-reversal derivatization, adds a permanently positively charged group to the molecule, dramatically improving ionization efficiency.[3]
Q2: Should I use derivatization for my this compound analysis?
A2: Derivatization is highly recommended if you are experiencing low signal intensity. The primary goals of derivatization in this context are to improve ionization efficiency and enhance retention on reversed-phase columns, moving the analyte away from the region where matrix effects are most pronounced.[4] Reports have shown that derivatization can increase detection sensitivity by several orders of magnitude. For instance, using N-(4-aminomethylphenyl)pyridinium (AMPP) as a derivatizing agent has been shown to increase sensitivity by up to 60,000-fold compared to the analysis of the underivatized fatty acid.[1]
Q3: What are the most common causes of low signal intensity for this compound?
A3: Low signal intensity can stem from several factors:
-
Suboptimal Ionization: As discussed in Q1, analyzing underivatized Lignoceric acid in negative ion mode with an acidic mobile phase can lead to poor ionization.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can suppress the ionization of the target analyte.[5]
-
Inefficient Sample Preparation: Poor extraction recovery of the highly nonpolar this compound can lead to a weaker signal.
-
Contaminated Ion Source: A dirty ion source is a frequent cause of reduced sensitivity across all analytes.[6]
Q4: Which mobile phase additives are best for analyzing this compound?
A4: For underivatized analysis in negative ion mode, a mobile phase containing 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% acetic acid can be a good compromise for signal intensity and retention time stability.[7] For derivatized this compound analyzed in positive ion mode, a mobile phase with 0.1% formic acid is commonly used to facilitate protonation. Using additives like trifluoroacetic acid (TFA) can improve peak shape but may cause ion suppression in the mass spectrometer.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Signal Intensity
Question: I am observing a very weak or no signal for this compound. What steps should I take to troubleshoot this?
Answer: A systematic approach is crucial to identify the root cause of low signal intensity. The following workflow can help diagnose the issue.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Question: My chromatographic peak for this compound is tailing or broad. What are the likely causes and solutions?
Answer: Poor peak shape can compromise resolution and integration accuracy. Common causes include:
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase. Solution: Flush the column with a strong solvent or replace the guard column.[9]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase. Solution: Ensure the sample solvent is of similar or weaker strength than the mobile phase.[9]
-
Secondary Interactions: Unwanted interactions between the analyte and the column material. Solution: For underivatized fatty acids, ensure the mobile phase pH is appropriate. For derivatized compounds, this is less common but can be addressed by optimizing the mobile phase.
-
Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening. Solution: Use tubing with the smallest appropriate inner diameter and ensure all fittings are secure.[9]
Issue 3: High Background Noise or Contamination
Question: I am seeing high background noise and extraneous peaks in my chromatogram. How can I identify and eliminate the source of contamination?
Answer: Contamination can originate from various sources. A systematic check is recommended.
Quantitative Data on Signal Optimization
The following tables summarize the impact of different analytical strategies on the signal intensity of fatty acids.
Table 1: Impact of Ionization Mode and Derivatization on Signal Intensity
| Analytical Method | Ionization Mode | Derivatizing Agent | Reported Signal Enhancement (vs. Underivatized Negative Mode) | Reference |
| Underivatized | Negative ESI | None | Baseline | [1] |
| Derivatized | Positive ESI | AMMP | ~2,500-fold | [10][11] |
| Derivatized | Positive ESI | AMPP | ~60,000-fold | [1][3] |
| Derivatized | Positive ESI | Cholamine | ~2,000-fold | [3] |
AMMP: 3-acyloxymethyl-1-methylpyridinium iodide AMPP: N-(4-aminomethylphenyl)pyridinium
Table 2: Influence of Mobile Phase Additives on Fatty Acid Analysis
| Additive | Typical Concentration | Ionization Mode | Advantages | Disadvantages | Reference |
| Formic Acid | 0.1% | Positive/Negative | Good for MS signal in positive mode, volatile. | Can suppress negative ion mode signal.[1] | |
| Acetic Acid | 0.1% | Negative | Can improve signal in negative mode compared to stronger acids. | - | [7] |
| Ammonium Acetate | 10 mM | Negative | Good compromise for signal and retention stability in negative mode. | - | [7] |
| Ammonium Formate | 10 mM | Positive | Provides high signal intensity and robust retention times in positive mode. | Not ideal for free fatty acids in negative mode.[7] | [12] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a standard method for total lipid extraction and is effective for very long-chain fatty acids.[6]
-
Sample Preparation: To a 1.5 mL glass tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard.
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes.
-
Collection: Carefully collect the lower organic (chloroform) layer using a glass pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization or reconstitution for direct analysis.
Protocol 2: Derivatization with AMPP for Enhanced Positive-Ion ESI Signal
This protocol describes a charge-reversal derivatization to significantly boost signal intensity. The procedure is adapted from established methods for fatty acid derivatization.[1][3]
-
Reagent Preparation:
-
Prepare a solution of the dried lipid extract from Protocol 1 in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare solutions of AMPP, a coupling reagent (e.g., EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst (e.g., DMAP - 4-dimethylaminopyridine) in the same solvent.
-
-
Reaction:
-
To the lipid extract solution, add the EDC, DMAP, and AMPP solutions.
-
Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Quenching: Quench the reaction by adding a small volume of water.
-
Analysis: The derivatized sample can then be diluted in the initial mobile phase and is ready for LC-MS/MS analysis in positive ion mode.
References
- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. halocolumns.com [halocolumns.com]
Troubleshooting poor recovery of Lignoceric acid-d4-1 during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Lignoceric acid-d4-1. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to poor recovery of this very long-chain saturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: this compound is a deuterated form of lignoceric acid, a C24:0 very long-chain saturated fatty acid.[1][2] Its extraction behavior is primarily governed by its high hydrophobicity and low aqueous solubility. Key properties are summarized in the table below.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₂₄H₄₄D₄O₂ | High molecular weight, nonpolar nature.[1] |
| Molecular Weight | 372.66 g/mol | Influences diffusion rates.[1] |
| Melting Point | 84-85 °C | It is a solid at room temperature, requiring complete dissolution in the initial solvent.[3] |
| Solubility | Water: Very low (est. 5.9 x 10⁻⁶ mg/L) Organic Solvents: Soluble in chloroform (B151607), THF, diethyl ether, ethanol, and DMSO.[3][4][5][6] | Dictates the choice of extraction solvent. The compound will strongly partition into a suitable organic phase. |
| logP (o/w) | ~11.4 (estimated) | Highly lipophilic, indicating a strong preference for nonpolar environments.[3] |
| Stability | Stable for ≥ 4 years at -20°C as a solid.[4] | Degradation during extraction is less likely under standard conditions but can be promoted by high temperatures or strong oxidizing agents. |
Q2: I am observing very low recovery of this compound. What are the most common causes?
A2: Poor recovery of this compound can stem from several factors throughout the extraction process. The most frequent issues include incomplete extraction from the sample matrix, formation of stable emulsions, and loss of the analyte due to adsorption onto labware. A systematic approach to troubleshooting these issues is often the most effective.
Q3: Can the deuterium (B1214612) labeling of this compound affect its extraction efficiency compared to the non-labeled form?
A3: The deuterium labeling in this compound is unlikely to significantly alter its physicochemical properties influencing extraction.[1][6] The primary purpose of the deuterium labeling is for its use as an internal standard in mass spectrometry-based analyses.[7][8] Its extraction behavior should be considered identical to that of the unlabeled lignoceric acid.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving poor recovery of this compound during liquid-liquid extraction (LLE).
Problem 1: Incomplete Extraction from the Sample Matrix
Symptom: Consistently low recovery of this compound in the final extract, even with seemingly clean phase separation.
Root Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Polarity | Lignoceric acid is highly nonpolar. Ensure your extraction solvent matches this property. For polar sample matrices (e.g., plasma, cell lysates), a common approach is to use a biphasic system like chloroform/methanol (Folch or Bligh & Dyer methods), which can disrupt cell membranes and protein binding.[9] For less complex or non-aqueous samples, direct extraction with a nonpolar solvent like hexane (B92381) or a mixture of hexane/methyl tert-butyl ether (MTBE) may be sufficient.[10] Adjusting the solvent polarity based on your specific sample matrix is crucial for efficient extraction.[11] |
| Insufficient Solvent Volume | An inadequate solvent-to-sample ratio can lead to incomplete partitioning of the analyte into the organic phase. A general guideline is to use an organic solvent to aqueous sample ratio of at least 7:1 to maximize recovery.[12] If you suspect this is an issue, try increasing the volume of your extraction solvent.[13] |
| pH of the Aqueous Phase | For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter.[13] To ensure the analyte is in its neutral, more hydrophobic form, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. This acidification suppresses the ionization of the carboxylic acid group, thereby increasing its solubility in the organic solvent.[1] Adding a small amount of a strong acid like sulfuric acid or hydrochloric acid to the sample before extraction is a common practice.[10][13] |
| Insufficient Mixing | Thorough mixing is required to maximize the interfacial surface area between the aqueous and organic phases, facilitating the transfer of the analyte. Ensure vigorous vortexing or shaking for an adequate duration to allow the system to reach equilibrium.[13] |
Problem 2: Formation of a Stable Emulsion
Symptom: A persistent, cloudy, or third layer forms between the aqueous and organic phases, which does not resolve upon standing.
Root Causes & Solutions:
| Cause | Recommended Action |
| High Concentration of Lipids or Proteins | Samples rich in lipids, proteins, or other surfactant-like molecules are prone to forming emulsions.[5] |
| 1. Centrifugation: Spin the sample at a moderate to high speed to help break the emulsion.[5] | |
| 2. Salting Out: Add a small amount of a neutral salt, such as sodium chloride (brine) or sodium sulfate, to the aqueous phase.[5][12] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases. | |
| 3. Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times. This reduces the energy input that can lead to emulsion formation.[5] | |
| 4. Filtration: In some cases, passing the mixture through a glass wool plug can help to break the emulsion.[5] |
Problem 3: Analyte Loss During Processing
Symptom: Low recovery despite efficient extraction and no visible emulsion.
Root Causes & Solutions:
| Cause | Recommended Action |
| Adsorption to Labware | Very long-chain fatty acids can adsorb to the surfaces of glassware and particularly plastics.[14] This is a common and often overlooked source of analyte loss. |
| 1. Use Silanized Glassware: Pre-treating glassware with a silanizing agent can reduce the number of active sites available for adsorption. | |
| 2. Minimize Use of Plasticware: If possible, use glass or PTFE containers. If plastic must be used, pre-rinse with the extraction solvent to saturate any potential binding sites. A study has shown that different types of polypropylene (B1209903) tubes can leach various contaminants and may have different adsorption properties.[14] | |
| Analyte Degradation | While Lignoceric acid is generally stable, prolonged exposure to high heat or harsh chemical conditions (e.g., strong oxidizing agents) can lead to degradation.[15] |
| 1. Avoid High Temperatures: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a moderate temperature (e.g., 40°C).[13] | |
| 2. Add Antioxidants: If oxidative degradation is a concern, consider adding a small amount of an antioxidant like BHT to the extraction solvent. |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Extraction for Biological Fluids (e.g., Plasma)
This protocol is a widely used method for extracting total lipids from biological samples.
-
Sample Preparation: To 1 mL of the aqueous sample (e.g., plasma) in a glass tube, add the required amount of this compound internal standard.
-
Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of water and vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to facilitate phase separation. Three layers should be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing this compound using a glass pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
Protocol 2: Hexane/MTBE Extraction for Non-biological Matrices
This protocol is suitable for samples where extensive disruption of a biological matrix is not required.
-
Sample Preparation: To 1 mL of the aqueous sample in a glass tube, add the this compound internal standard.
-
Acidification: Add 80 µL of 50% sulfuric acid to acidify the sample.[10]
-
Salting Out: Add 0.05 g of sodium chloride to the sample.[10]
-
Addition of Organic Solvent: Add 2 mL of a hexane:methyl tert-butyl ether (MTBE) (1:1, v/v) mixture.[10]
-
Extraction: Vortex vigorously for 15 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes.
-
Collection of Organic Phase: Transfer the upper organic layer to a clean glass tube.
-
Solvent Evaporation and Reconstitution: Proceed as described in Protocol 1.
Visual Troubleshooting Guides
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lignoceric acid, 557-59-5 [thegoodscentscompany.com]
- 4. Frontiers | Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. welchlab.com [welchlab.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in the Quantification of Lignoceric Acid-d4-1
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of Lignoceric acid-d4-1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Lignoceric acid quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4][5][6] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][4][6] For fatty acids like Lignoceric acid, complex biological samples contain numerous compounds that can cause these effects.[7][8]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically and physically almost identical to the analyte of interest (unlabeled Lignoceric acid).[9][10][11][12] Consequently, this compound is expected to co-elute chromatographically and be affected by matrix interferences in the same way as the analyte.[1][9][12] By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal fluctuations caused by matrix effects are normalized, leading to more accurate and precise quantification.[1][13]
Q3: Can this compound ever fail to completely correct for matrix effects?
A3: While highly effective, SIL internal standards may not always provide perfect compensation.[12] A primary reason is the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can sometimes cause a slight shift in chromatographic retention time.[9] If Lignoceric acid and this compound do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results.[9] Additionally, extremely severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where assay sensitivity is compromised.[12]
Q4: What are the primary sources of matrix effects when analyzing fatty acids in biological samples like plasma or serum?
A4: The most significant source of matrix effects in the bioanalysis of lipids are endogenous phospholipids (B1166683).[2][14][15] These molecules are present at very high concentrations in biological fluids and have a high tendency to co-extract with analytes of interest. During electrospray ionization (ESI), phospholipids can easily ionize and compete with the analyte for charge, leading to significant ion suppression.[15][16] Other sources include salts, proteins, and other lipids.[1][12]
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The most common method is the post-extraction spike experiment.[1][2][12][17] This involves comparing the signal response of an analyte spiked into a blank matrix extract (after the extraction process) with the response of the analyte in a neat (clean) solvent at the same concentration. The degree of matrix effect is then calculated as the Matrix Factor (MF).[12]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Poor accuracy and/or precision in Quality Control (QC) samples. | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples, and the internal standard (this compound) is not fully compensating for this variability. | 1. Quantify the Matrix Effect: Perform a post-extraction spike experiment (see Protocol 1) to determine the magnitude of ion suppression or enhancement. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation technique to remove interfering components. Methods like Solid-Phase Extraction (SPE) or specific phospholipid removal technologies are more effective than simple protein precipitation.[1][18][19] 3. Optimize Chromatography: Modify the LC method (gradient, mobile phase, or column) to better separate Lignoceric acid from the regions of the chromatogram that exhibit the most significant matrix effects.[1][2][19] |
| Inconsistent or low response of the this compound Internal Standard (IS). | Variable Matrix Composition: Different lots of biological matrix (e.g., plasma from different donors) can have different compositions, leading to varying levels of ion suppression that affect the IS.[20] | 1. Improve Sample Preparation: A more robust sample cleanup method is necessary to remove the variable interfering components.[12] Phospholipid-specific removal is highly recommended.[15][18] 2. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the biological matrix to ensure the method is rugged and not susceptible to lot-to-lot variability. 3. Verify IS Purity: Ensure the this compound standard is pure and free from unlabeled Lignoceric acid, which could artificially inflate the analyte concentration.[9] |
| Chromatographic peaks for Lignoceric acid and this compound are separating. | Deuterium Isotope Effect: The deuterium atoms in the internal standard can cause it to have slightly different chromatographic properties than the unlabeled analyte, leading to a separation of their peaks.[9] | 1. Adjust Chromatographic Conditions: Modify the LC gradient to be shallower around the elution time of the analytes. This can help the peaks to merge. 2. Change Mobile Phase Composition: Small changes to the organic or aqueous mobile phase may alter the interaction with the stationary phase and improve co-elution. 3. Evaluate a Different Column: If adjustments are unsuccessful, testing a column with a different chemistry may be necessary. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike Lignoceric acid and this compound into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma without the analyte or IS) through your entire sample preparation workflow (extraction, evaporation, etc.).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with Lignoceric acid and this compound to the same final concentration as Set A.[2]
-
-
Analysis: Analyze at least three replicates of each set by LC-MS.
-
Calculation:
-
Calculate the average peak area for the analyte (Lignoceric acid) in each set.
-
The Matrix Factor (MF) is calculated as: MF = (Average Analyte Peak Area in Set C) / (Average Analyte Peak Area in Set A)
-
The IS-Normalized MF is calculated as: IS-Normalized MF = (Ratio of Analyte/IS in Set C) / (Ratio of Analyte/IS in Set A)
-
Protocol 2: General Sample Preparation using Phospholipid Removal
This protocol describes a general workflow for selectively removing phospholipids, a major source of matrix effects, from plasma or serum samples.
Methodology:
-
Protein Precipitation: In a microcentrifuge tube or well of a 96-well plate, add 300 µL of acidified acetonitrile (B52724) (e.g., with 1% formic acid) to 100 µL of the biological sample containing this compound.
-
Vortex: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Filtration/Centrifugation: Place the sample onto a phospholipid removal plate or cartridge. Apply vacuum or positive pressure (for plates) or centrifuge (for cartridges) to pass the sample through the specialized sorbent. The sorbent selectively retains phospholipids while allowing the analyte and internal standard to pass through.[15][18]
-
Evaporation: Collect the filtrate and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile).[15] | Simple, fast, and inexpensive. | Non-selective; significant amounts of phospholipids and other endogenous components remain in the supernatant, often causing major matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity.[21] | Can provide cleaner extracts than PPT if solvent and pH are optimized. | Can be labor-intensive, may have lower analyte recovery, and can still co-extract interfering lipids if they have similar hydrophobicity to the analyte. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[1] | Can be highly selective and provide very clean extracts, significantly reducing matrix effects.[1] | Requires more method development; can be more expensive and time-consuming than PPT or LLE.[15] |
| Phospholipid Removal (e.g., HybridSPE) | A combined protein precipitation and filtration step where phospholipids are selectively removed by a specialized sorbent (e.g., zirconia-coated silica).[15][18] | Simple workflow similar to PPT but provides superior removal of phospholipids, drastically reducing matrix effects.[16][18] High analyte recovery. | Higher cost per sample compared to standard PPT. |
Table 2: Interpretation of Matrix Factor (MF) Results
| Matrix Factor (MF) Value | Interpretation | Implication for the Assay |
| MF < 0.85 | Ion Suppression | The matrix is decreasing the analyte signal, potentially compromising the sensitivity and accuracy of the assay. |
| 0.85 ≤ MF ≤ 1.15 | Acceptable/Minimal Matrix Effect | The matrix has a negligible effect on analyte ionization. The method is likely robust. |
| MF > 1.15 | Ion Enhancement | The matrix is increasing the analyte signal, which can lead to an overestimation of the analyte concentration and inaccurate results. |
| IS-Normalized MF outside 0.85-1.15 | Differential Matrix Effects | The analyte and internal standard are being affected differently by the matrix. The IS is not adequately compensating, and the method requires optimization. |
Visual Guides
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Logic of matrix effect compensation with a deuterated internal standard.
Caption: Experimental workflow for the Post-Extraction Spike Method.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 20. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Strategies to prevent degradation of Lignoceric acid-d4-1 during sample preparation.
Welcome to the technical support center for Lignoceric acid-d4-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Lignoceric acid, which is a 24-carbon saturated very-long-chain fatty acid (VLCFA).[1][2] It is commonly used as an internal standard in quantitative analysis using mass spectrometry (MS) techniques such as GC-MS or LC-MS.[1][3] The deuterium (B1214612) labeling allows it to be distinguished from the endogenous, non-labeled Lignoceric acid in biological samples, ensuring accurate quantification.[2]
Q2: What are the primary factors that can cause degradation of this compound during sample preparation?
The primary factors that can lead to the degradation of this compound, like other long-chain fatty acids, include:
-
Oxidation: Exposure to air (oxygen), light, and high temperatures can cause oxidative degradation, especially if the sample contains polyunsaturated fatty acids that can initiate free radical chain reactions.[4][5] While Lignoceric acid is saturated and thus less prone to oxidation than unsaturated fatty acids, the overall lipid environment of the sample is a critical factor.[4]
-
pH Extremes: Both highly acidic and highly alkaline conditions can potentially lead to instability or unwanted reactions.[6][7][8] Near-neutral pH is generally advisable for stability.[7]
-
High Temperatures: Excessive heat during extraction, evaporation, or derivatization steps can accelerate degradation.[4]
-
Enzymatic Activity: If not properly quenched, lipases and other enzymes present in biological samples can metabolize fatty acids.[4]
-
Improper Storage: Incorrect storage of stock solutions and samples can lead to degradation over time.[1][9]
Q3: How should I store my this compound stock solution and prepared samples?
Proper storage is crucial for maintaining the integrity of your internal standard.
| Storage Condition | This compound Stock Solution | Prepared Samples (Lipid Extracts) |
| Temperature | -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month).[1][10] | Store at -80°C to minimize enzymatic activity and oxidation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | Flush with nitrogen or argon before sealing and freezing. |
| Light | Protect from light by using amber vials or storing in the dark. | Protect from light. |
| Solvent | In a suitable organic solvent such as ethanol (B145695) or DMSO.[10][11] | In an appropriate solvent from the final extraction step (e.g., chloroform (B151607)/methanol or hexane). |
| Freeze-Thaw Cycles | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9] | Analyze as soon as possible after extraction and avoid multiple freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound as an internal standard.
Problem 1: Low or no signal of this compound in my analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample extraction | * Ensure the use of pre-chilled solvents and keep samples on ice throughout the extraction process. * Add an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent to prevent oxidation.[5][12] * Work quickly to minimize exposure to air and light. |
| Incomplete extraction from the sample matrix | * Verify that the chosen extraction method (e.g., Folch, Bligh-Dyer) is appropriate for your sample type and has been performed correctly.[13][14] * Ensure proper homogenization of the sample to allow for efficient solvent penetration.[15] |
| Loss during solvent evaporation | * Avoid evaporating the sample to complete dryness, as this can make the lipid residue difficult to redissolve and susceptible to oxidation.[12] * Evaporate solvents under a gentle stream of nitrogen or argon. |
| Inefficient derivatization (for GC-MS) | * Ensure that derivatization reagents are of high quality and not expired, as moisture can hinder the reaction.[16] * Optimize reaction time and temperature for the derivatization method (e.g., esterification to FAMEs).[17] |
| Instrumental Issues | * Confirm that the mass spectrometer is properly tuned and calibrated. * Check for any issues with the LC or GC system, such as leaks or blockages.[18] |
Problem 2: High variability in the this compound signal across my sample batch.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | * Ensure precise and consistent pipetting of the internal standard into each sample.[19] * Standardize all steps of the extraction and derivatization process, including incubation times and temperatures. |
| Matrix effects in LC-MS | * Matrix components from the sample can suppress or enhance the ionization of the internal standard. * Consider a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[20][21] |
| Inconsistent derivatization (for GC-MS) | * Ensure uniform heating and mixing during the derivatization reaction for all samples. |
| Instrumental variability | * Check for fluctuations in the performance of the autosampler, pump, or mass spectrometer.[22][23] Running quality control (QC) samples throughout the batch can help identify instrumental drift. |
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Lipid Extraction
This method is suitable for the extraction of total lipids from biological samples such as plasma, serum, or tissue homogenates.[24][25][26]
-
To 1 mL of your sample (e.g., plasma or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. If using this compound as an internal standard, it should be included in this solvent mixture at the desired concentration.[25]
-
Vortex the mixture vigorously for 10-15 minutes.[27]
-
Add 1.25 mL of chloroform and vortex for 1 minute.[25]
-
Add 1.25 mL of deionized water and vortex for another minute.[25]
-
Centrifuge at 1000 x g for 5 minutes at room temperature to separate the phases. You will observe a lower organic phase (chloroform layer containing lipids) and an upper aqueous phase.[25]
-
Carefully collect the lower organic phase using a glass Pasteur pipette, taking care not to disturb the interface.[25]
-
For quantitative recovery, the upper phase can be re-extracted with 2 mL of chloroform. Centrifuge and combine the lower organic phases.
-
Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes an acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol).[16][17][28]
-
To the dried lipid extract from Protocol 1, add 2 mL of 12-14% BF3-methanol solution.[16]
-
Cap the vial tightly and heat at 60°C for 5-10 minutes.[16] Note: Optimization of time and temperature may be necessary depending on the sample.[17]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).[16]
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used to purify the lipid extract and remove interfering substances. Aminopropyl-bonded silica (B1680970) cartridges are effective for separating neutral lipids, free fatty acids, and polar lipids.[21][29]
-
Column Conditioning: Condition an aminopropyl SPE cartridge with 5 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids with 10 mL of a 2:1 (v/v) mixture of chloroform:isopropanol.
-
Elution of Free Fatty Acids: Elute the free fatty acids (including this compound) with 10 mL of diethyl ether containing 2% acetic acid.[29]
-
Elution of Polar Lipids: Elute the polar lipids with 10 mL of methanol.
-
Collect the free fatty acid fraction and evaporate the solvent under a stream of nitrogen before proceeding to derivatization or direct analysis.
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: Potential points of this compound loss during sample prep.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The significant influences of pH, temperature and fatty acids on meat myoglobin oxidation: a model study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lignoceric Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cascade.limnology.wisc.edu [cascade.limnology.wisc.edu]
- 16. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. benchchem.com [benchchem.com]
- 20. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mass Spec losing internal standard - Chromatography Forum [chromforum.org]
- 23. alliancebioversityciat.org [alliancebioversityciat.org]
- 24. biochem.wustl.edu [biochem.wustl.edu]
- 25. tabaslab.com [tabaslab.com]
- 26. aquaculture.ugent.be [aquaculture.ugent.be]
- 27. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 28. mdpi.com [mdpi.com]
- 29. aocs.org [aocs.org]
Calibration curve optimization for Lignoceric acid-d4-1 quantification.
Technical Support Center: Quantification of Lignoceric Acid-d4-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of calibration curves in the quantification of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry-based methods for fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Lignoceric acid (C24:0), a very-long-chain saturated fatty acid. It contains four deuterium (B1214612) (d4) atoms, which increases its mass by four units compared to the endogenous analyte. This mass difference allows it to be distinguished from the unlabeled Lignoceric acid in a mass spectrometer. It is used as an internal standard because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.
Q2: What are the typical MRM transitions for Lignoceric acid and this compound in LC-MS/MS analysis?
A2: Multiple Reaction Monitoring (MRM) is a sensitive and specific mass spectrometry technique. For fatty acids, the precursor ion is typically the deprotonated molecule [M-H]⁻ in negative ion mode. The product ion can be the same as the precursor for quantification if fragmentation is not stable. A second product ion can be used as a qualifier.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier |
| Lignoceric acid | 367.4 | 367.4 | Varies by instrument |
| This compound | 371.4 | 371.4 | Varies by instrument |
| Note: Optimal MRM transitions should be determined empirically on your specific instrument. |
Q3: What is the recommended concentration range for a Lignoceric acid calibration curve?
A3: The calibration curve range should encompass the expected physiological or experimental concentrations of Lignoceric acid in your samples. For human plasma, concentrations can vary, but a typical starting range for a calibration curve could be from 1 µg/L to 1000 µg/L.[1] It is crucial to perform pilot experiments to determine the approximate concentration in your specific samples and adjust the calibration range accordingly. The goal is to have the majority of your sample concentrations fall within the central part of the curve.[2]
Q4: How should I prepare my biological samples for Lignoceric acid analysis?
A4: A common method for plasma or serum is protein precipitation followed by liquid-liquid extraction. Here is a general procedure:
-
Add an internal standard solution (this compound) to your sample.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[1][3] For more complex matrices or for total fatty acid analysis, a hydrolysis step may be required to release fatty acids from their esterified forms.[4][5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. Ensure the concentration of your highest calibration standard is not causing overload. |
| Secondary Interactions | The mobile phase may not be optimal. For fatty acids, adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is suitable for very-long-chain fatty acid analysis. A gradient elution with a C8 or C18 reversed-phase column is common.[6] |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Automate sample preparation steps if possible. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and internal standard. Evaluate matrix effects by comparing the response in neat solvent versus a matrix extract spiked with the analyte. If significant, improve sample cleanup or use matrix-matched calibration standards. |
| Internal Standard Issues | Ensure the internal standard is added at the very beginning of the sample preparation process.[7] Verify the purity and concentration of your internal standard solution. |
| LC-MS System Instability | Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and stable. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Issue 3: Non-linear Calibration Curve
| Potential Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and verify the concentration of the stock solution. Use calibrated pipettes and Class A volumetric flasks. |
| Detector Saturation | The concentration of the highest standard may be too high, causing detector saturation. Reduce the concentration of the upper-end standards or dilute them. |
| Inappropriate Curve Fitting | A linear regression with 1/x or 1/x² weighting may be more appropriate than a simple linear regression if there is heteroscedasticity in the data (i.e., the variance is not constant across the concentration range). |
| Analyte Adsorption | At low concentrations, the analyte may adsorb to vials or tubing. Using silanized glassware or adding a small amount of a competing compound to the sample solvent can help. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Primary Stock Solutions:
-
Accurately weigh approximately 1 mg of Lignoceric acid and 1 mg of this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol (B129727) and bring to volume to create 100 µg/mL stock solutions. Store at -20°C.
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the Lignoceric acid stock solution with a 50:50 mixture of mobile phase A and B to create working standards at concentrations such as 10, 50, 100, 250, 500, 750, and 1000 ng/mL.[1]
-
-
Prepare Internal Standard Working Solution:
-
Dilute the this compound stock solution to a final concentration of 500 ng/mL. This will be added to all calibration standards and samples.
-
-
Prepare Calibration Standards:
-
To a series of vials, add a fixed volume of the internal standard working solution.
-
Add the corresponding Lignoceric acid working standard to each vial.
-
The final volume should be the same for all standards.
-
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Addition: To 100 µL of plasma, add 5 µL of the internal standard working solution (e.g., to achieve a final concentration of 25 ng/mL after dilution).[3]
-
Protein Precipitation: Add 295 µL of acetonitrile containing 1% formic acid.[3]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Calibration Curve Range | 1 - 1000 µg/L | Should be adjusted based on expected sample concentrations.[1] |
| Correlation Coefficient (r²) | > 0.99 | A measure of the linearity of the calibration curve.[8] |
| Limit of Detection (LOD) | 5 - 100 nM | Varies significantly with the instrument and method.[6] |
| Lower Limit of Quantification (LLOQ) | Typically the lowest standard on the curve with acceptable precision and accuracy. | Precision (%CV) and accuracy (%bias) should be within ±15-20%. |
| Intra-day Precision (%CV) | < 15% | Assesses the precision of the method within a single day. |
| Inter-day Precision (%CV) | < 15% | Assesses the precision of the method across different days. |
| Accuracy (% Bias) | 85 - 115% | Measures how close the measured value is to the true value. |
Visualized Workflows
Caption: Workflow for Lignoceric Acid Quantification.
Caption: Logic for Calibration Curve Optimization.
References
- 1. shimadzu.com [shimadzu.com]
- 2. uknml.com [uknml.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
Addressing isotopic interference in Lignoceric acid-d4-1 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lignoceric acid-d4-1 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal of Lignoceric acid overlaps with the signal of its deuterated internal standard, this compound, or vice versa. This can lead to inaccuracies in quantification. The primary causes are the natural abundance of stable isotopes (e.g., ¹³C in Lignoceric acid contributing to its M+1 and M+2 peaks) and any isotopic impurity in the this compound standard itself.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically and structurally almost identical to the analyte, Lignoceric acid. This similarity ensures that it behaves in the same way during sample preparation, extraction, and chromatographic separation. This helps to compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.
Q3: What are the typical mass transitions (MRM) for Lignoceric acid and this compound?
A3: The optimal precursor and product ions for Multiple Reaction Monitoring (MRM) can vary depending on the mass spectrometer and ionization source conditions. It is crucial to optimize these for your specific instrument. Generally, for fatty acids in negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The product ions are typically generated by collision-induced dissociation (CID).
For illustrative purposes, a hypothetical set of MRM transitions is provided below. Users must experimentally determine the optimal transitions for their own instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lignoceric acid | 367.3 | User Determined |
| This compound | 371.3 | User Determined |
Q4: What are the signs of isotopic interference in my assay?
A4: Indicators of significant isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification.
-
Inaccurate results for quality control (QC) samples.
-
A significant signal for this compound in blank samples that have been spiked with a high concentration of Lignoceric acid.
-
A detectable peak for Lignoceric acid in samples containing only the this compound internal standard.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide will help you determine the extent of isotopic interference between Lignoceric acid and this compound in your LC-MS/MS method.
Experimental Protocol: Isotopic Crosstalk Evaluation
-
Prepare two sets of samples:
-
Set A: A high-concentration solution of unlabeled Lignoceric acid in a relevant matrix (e.g., plasma extract).
-
Set B: A solution of this compound at the working concentration used in your assay, in the same matrix.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using your established LC-MS/MS method, monitoring the MRM transitions for both Lignoceric acid and this compound.
-
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the Lignoceric acid MRM channel.
-
-
Calculate the percentage of crosstalk:
-
% Crosstalk (Analyte to IS) = (Area of this compound in Set A / Area of Lignoceric acid in Set A) * 100
-
% Crosstalk (IS to Analyte) = (Area of Lignoceric acid in Set B / Area of this compound in Set B) * 100
-
Interpretation of Results:
A crosstalk percentage above 1-2% may indicate significant interference that could compromise the accuracy of your assay.
Troubleshooting Workflow for Isotopic Interference Diagnosis
Guide 2: Mitigating and Correcting for Isotopic Interference
If significant isotopic interference is confirmed, the following strategies can be employed.
1. Chromatographic Optimization
Even a minor separation between the peaks of Lignoceric acid and this compound can worsen isotopic interference.
-
Action: Modify the chromatographic gradient, mobile phase composition, or consider a different column chemistry to ensure complete co-elution of the analyte and the internal standard.
2. MRM Transition Re-optimization
The degree of isotopic overlap can be dependent on the specific fragment ions being monitored.
-
Action: Investigate alternative product ions for both Lignoceric acid and this compound that may have a lower potential for isotopic contribution. This will necessitate re-optimization of collision energies.
3. Mathematical Correction
If experimental mitigation is not sufficient, a mathematical correction can be applied to the data. This approach corrects the measured peak areas for the contribution from the interfering species.
Correction Formulas:
Let:
-
Area_Analyte_measured = Measured peak area of the analyte
-
Area_IS_measured = Measured peak area of the internal standard
-
CF_IS_to_Analyte = Correction factor for the contribution of the IS to the analyte signal (determined from the crosstalk experiment)
-
CF_Analyte_to_IS = Correction factor for the contribution of the analyte to the IS signal (determined from the crosstalk experiment)
Corrected Peak Areas:
-
Area_Analyte_corrected = Area_Analyte_measured - (Area_IS_measured * CF_IS_to_Analyte)
-
Area_IS_corrected = Area_IS_measured - (Area_Analyte_measured * CF_Analyte_to_IS)
The corrected peak areas should then be used for calculating the concentration of Lignoceric acid.
4. Consider an Alternative Internal Standard
If isotopic interference with this compound cannot be adequately resolved, consider using an alternative internal standard with a greater mass difference or a different isotopic label (e.g., ¹³C).
Workflow for Mitigating Isotopic Interference
Experimental Protocol: Quantification of Lignoceric Acid in Plasma
This protocol provides a general framework for the quantification of Lignoceric acid in plasma using this compound as an internal standard. This method will require optimization for specific instruments and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure the separation of Lignoceric acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode ESI.
-
MRM Transitions: Use the optimized transitions for Lignoceric acid and this compound.
Signaling Pathway
Lignoceric acid is a very-long-chain saturated fatty acid. Its metabolism is primarily associated with fatty acid elongation and degradation pathways. The diagram below illustrates the general pathway of fatty acid synthesis and elongation leading to the formation of very-long-chain fatty acids like Lignoceric acid.
Quality control measures for Lignoceric acid-d4-1 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for experiments involving Lignoceric acid-d4-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of Lignoceric acid, a 24-carbon saturated fatty acid.[1][2] Its primary application is as an internal standard for the quantification of natural lignoceric acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This is particularly relevant in research related to disorders involving the metabolism of very-long-chain fatty acids (VLCFAs), such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy (ALD).[3][4][5]
Q2: How should this compound be stored?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it should be kept as a powder at -20°C, where it can be stable for up to three years.[1] When in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][4] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[4]
Q3: What solvents can be used to dissolve this compound?
This compound has specific solubility characteristics. It can be dissolved in ethanol (B145695) at a concentration of up to 3.33 mg/mL with the aid of ultrasonication.[1] It is also soluble in DMSO at up to 2 mg/mL, which may require ultrasonication and warming to 60°C.[1]
Q4: Why is a deuterated internal standard like this compound used in mass spectrometry?
Deuterium-labeled internal standards are used in mass spectrometry to improve the accuracy and reproducibility of quantification.[6][7] Since these standards have a higher mass than their endogenous counterparts due to the presence of deuterium (B1214612) atoms, they can be distinguished by the mass spectrometer. However, they behave almost identically during sample preparation (e.g., extraction) and chromatographic separation. This allows for the correction of variability that can occur during the experimental workflow, such as sample loss or ionization suppression in the mass spectrometer.[6][7]
Troubleshooting Guide
Q5: I am observing high variability in the signal of my this compound internal standard. What could be the cause?
High variability in the internal standard signal can stem from several sources throughout the experimental workflow.[8] A systematic approach to troubleshooting is recommended.
-
Sample Preparation: Inconsistent pipetting, incomplete extraction of the internal standard, or variations in solvent evaporation and reconstitution can all contribute to variability.[8] Ensure that pipettes are properly calibrated and that mixing and vortexing steps are consistent across all samples.
-
LC/GC System and Autosampler: Issues with the autosampler, such as inconsistent injection volumes or the presence of air bubbles in the syringe, can lead to significant signal fluctuations.[8] Regular maintenance and checking for carryover between samples are important.
-
Mass Spectrometer Source: A dirty or improperly positioned spray needle in the mass spectrometer's ion source can cause unstable ionization and, consequently, a fluctuating signal.[8] Regular cleaning and maintenance of the ion source are crucial.
Q6: My this compound signal is low or absent. What are the potential reasons?
A low or absent signal for the internal standard can be alarming. Here are some common causes:
-
Incorrect Spiking: The internal standard may not have been added to the sample, or it was added at a much lower concentration than intended. Double-check the protocol and calculations for the internal standard stock solution.
-
Degradation: Although stable under proper storage, prolonged exposure to room temperature or repeated freeze-thaw cycles can lead to degradation.[1][4]
-
Ion Suppression: The presence of other molecules in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal.[6] Consider further sample cleanup or dilution to mitigate this effect.
-
Instrumental Issues: A problem with the mass spectrometer, such as a detector failure or incorrect tuning parameters, could be the cause. Verify the instrument's performance with a known standard.
Q7: I am observing chromatographic peak splitting or tailing for this compound. How can I resolve this?
Poor peak shape can affect the accuracy of quantification.
-
Column Issues: The analytical column may be overloaded, contaminated, or degraded. Try injecting a smaller sample volume or cleaning/replacing the column.
-
Mobile Phase Incompatibility: The solvent used to reconstitute the sample may not be compatible with the initial mobile phase conditions, leading to peak distortion. Ensure the reconstitution solvent is as similar as possible to the mobile phase.
-
Injection Technique: A slow injection speed can sometimes cause peak broadening. Ensure the injection is performed rapidly.
Experimental Protocols
Protocol: Quantification of Lignoceric Acid in Plasma using this compound Internal Standard
This protocol outlines a general procedure for the extraction and analysis of lignoceric acid from plasma samples.
-
Sample Preparation:
-
Lipid Extraction:
-
Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[9]
-
Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.[9]
-
Carefully transfer the upper organic layer to a new glass tube.[9]
-
Repeat the iso-octane extraction step on the remaining aqueous layer and combine the organic fractions.[9]
-
-
Derivatization (for GC-MS):
-
Dry the combined organic extracts under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
-
-
LC-MS/GC-MS Analysis:
-
Inject the derivatized (for GC-MS) or underivatized (for LC-MS, though derivatization can improve sensitivity[10]) sample into the instrument.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both lignoceric acid and this compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| Ethanol | 3.33 mg/mL | Requires ultrasonication[1] |
| DMSO | 2 mg/mL | Requires ultrasonication and warming to 60°C[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1][2] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the precision and accuracy of Lignoceric acid-d4-1 measurements.
Welcome to the technical support center for improving the precision and accuracy of Lignoceric acid-d4-1 measurements. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Lignoceric acid, a 24-carbon saturated fatty acid. Its primary use is as an internal standard (IS) for the precise quantification of endogenous Lignoceric acid and other very-long-chain fatty acids in biological samples using mass spectrometry-based methods like GC-MS or LC-MS/MS.[1][2] The deuterium (B1214612) labels give it a different mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for its distinct detection while co-eluting chromatographically.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. This is because they have nearly identical chemical and physical properties to the analyte of interest.[3] This allows them to co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[4] By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation (e.g., extraction losses) and analysis (e.g., injection volume differences, ion suppression) can be effectively corrected, leading to higher precision and accuracy.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the integrity of the internal standard. For stock solutions of this compound, the following storage conditions are recommended[1]:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
Repeated freeze-thaw cycles should be avoided. It is advisable to prepare smaller aliquots of the stock solution to prevent degradation.
Q4: What are "matrix effects" and how do they impact the analysis of this compound?
Matrix effects are a common issue in LC-MS analysis where co-eluting compounds from the sample matrix (e.g., phospholipids, salts, other metabolites in plasma or tissue) interfere with the ionization of the analyte and internal standard.[4][6] This interference can either suppress or enhance the ion signal, leading to inaccurate quantification.[7] Since this compound behaves almost identically to the unlabeled Lignoceric acid, it can effectively compensate for these effects, assuming it is added early in the sample preparation workflow.[4]
Troubleshooting Guide
This guide addresses specific issues that can compromise the precision and accuracy of your measurements.
Issue 1: High Variability in Results (%CV > 15%)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure pipettes are properly calibrated and use the appropriate pipette for the volume being dispensed.[8] Automate liquid handling steps if possible. Ensure complete solvent evaporation and consistent reconstitution volumes.[9] |
| Internal Standard Degradation | Prepare fresh working solutions of this compound from a properly stored stock.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Inadequate Homogenization | For tissue samples, ensure the homogenization process is consistent and complete to guarantee uniform extraction of the analyte and internal standard. |
| Matrix Effects | Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components like phospholipids.[6] Diluting the sample extract can also mitigate matrix effects, provided the analyte concentration remains above the limit of quantification.[4] |
Issue 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Recommended Solution |
| Poor Analyte/IS Recovery | Optimize the extraction solvent and pH. For fatty acids, a Folch or Bligh-Dyer extraction is common. Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction losses. |
| Suboptimal MS Ionization | For fatty acids, negative ion mode electrospray ionization (ESI) is generally preferred as it is less prone to in-source water loss and provides better sensitivity compared to positive mode. |
| Dirty Mass Spectrometer Ion Source | A contaminated ion source can significantly reduce signal intensity.[10] Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for both Lignoceric acid and this compound. Infuse a standard solution directly into the mass spectrometer to optimize cone voltage and collision energy for maximum signal intensity. |
| Analyte Degradation | Fatty acids can be susceptible to oxidation. Minimize sample exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the concentration of the analyte is within the linear range of the method. |
| Incompatible Reconstitution Solvent | The final sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Reconstitute the sample in a solution with a high percentage of the aqueous mobile phase component.[9] |
| Column Contamination or Degradation | Implement a column wash step after each analytical batch to remove strongly retained matrix components. If peak shape does not improve, replace the analytical column. |
| Secondary Interactions | Free fatty acids can interact with active sites on the column or in the LC system. Adding a weak acid (e.g., 0.1% formic acid) or a competing base (e.g., tributylamine (B1682462) as an ion-pairing agent) to the mobile phase can improve peak shape.[11] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol describes a modified Folch extraction method suitable for recovering very-long-chain fatty acids.
-
Sample Preparation: Aliquot 50 µL of plasma or serum into a 2 mL glass tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, vortex briefly.
-
Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution (or water). Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for Lignoceric acid.
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50) |
| Gradient | Start at 60% B, ramp to 99% B over 10 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Lignoceric acid using this compound as an internal standard.
Table 1: Typical Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Lignoceric Acid | 367.4 | 367.4 | 100 | 40 | 10 |
| This compound | 371.4 | 371.4 | 100 | 40 | 10 |
Note: For very-long-chain fatty acids, monitoring the precursor ion in MS/MS can sometimes provide sufficient selectivity and sensitivity, especially on high-resolution instruments. Fragmentation can be induced with higher collision energy if needed.
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 10 - 2000 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Limit of Detection (LOD) | ~5 ng/mL[11] |
Visualizations
Caption: A typical workflow for the quantitative analysis of Lignoceric acid.
Caption: A logical approach to troubleshooting high variability in results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing deuterated lipid standards.
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the handling and storing of deuterated lipid standards to ensure their stability and optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for deuterated lipid standards?
Deuterated lipid standards require cold storage to ensure long-term stability. For lipids dissolved in an organic solvent, the recommended temperature is -20°C ± 4°C.[1][2] If the standards are in a sealed glass ampoule, storage below -30°C is acceptable.[1][2] Powdered saturated lipids should be stored at or below -16°C.[1][2] For very long-term stability of lipid biomarkers in serum, storage at -80°C has been shown to be effective.[3]
Q2: How should I store deuterated lipids that are supplied as a dry powder?
The appropriate storage method depends on the saturation of the lipid's fatty acid chains:
-
Saturated Lipids: Lipids with fully saturated fatty acid chains are relatively stable as powders.[1][2][4] They should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[1][2]
-
Unsaturated Lipids: Lipids with one or more double bonds are not stable as powders.[1][2][4] They are highly hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[1][2][4] It is crucial to dissolve these lipids in a suitable organic solvent immediately upon receipt and store them as a solution at -20°C ± 4°C.[1][2][4]
Q3: What type of container is best for storing deuterated lipid solutions?
For deuterated lipids dissolved in organic solvents, always use glass containers with Teflon-lined closures.[1][2][4] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is strongly discouraged as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1][2] Aqueous suspensions of lipids, however, can be stored in plastic containers.[1]
Q4: What is the correct procedure for aliquoting a powdered lipid standard?
To prevent condensation from accumulating on the cold powder, which can cause degradation, it is essential to allow the entire container to warm to room temperature before opening it.[1][2][4] Once at room temperature, you can open the container, remove the desired amount of powder, and then tightly reseal the container and return it to the freezer.[1]
Q5: Which solvents are recommended for reconstituting and diluting deuterated lipid standards?
Commonly used solvents include chloroform (B151607), methanol (B129727), ethanol, and mixtures such as chloroform:methanol.[1] The choice of solvent will depend on the specific lipid and the experimental workflow. For instance, deuterated DHA and EPA are effectively solubilized in methanol or ethanol.[5] For mass spectrometry applications, solvents like acetonitrile/water mixtures are also used.[1]
Q6: Are there any special precautions for handling deuterated lipid standards supplied in chloroform?
Yes. Chloroform is a volatile and hazardous solvent. All handling should be performed in a well-ventilated fume hood. It is also important to use glass or stainless steel pipettes for transferring chloroform solutions, as it can dissolve many plastics.[1]
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Lipid Standards
| Form | Lipid Type | Recommended Temperature | Container Type | Key Considerations |
| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder.[1][2] |
| Powder | Unsaturated | Not Recommended | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately.[1][2][4] |
| Organic Solution | All Types | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen).[1][2][4] |
| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time.[1] |
Experimental Protocols
Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard
This protocol outlines the steps for properly dissolving a powdered deuterated lipid standard to create a stock solution.
Materials:
-
Deuterated lipid standard (powder) in its original vial
-
High-purity organic solvent (e.g., chloroform, methanol, or a suitable mixture)
-
Glass syringe or pipette
-
Glass vial with a Teflon-lined cap
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial containing the powdered standard to warm completely to room temperature. This prevents moisture condensation on the cold powder.
-
Prepare for Dissolution: Once at room temperature, carefully open the vial in a fume hood, especially if using volatile solvents.
-
Add Solvent: Using a clean glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.
-
Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained. For some lipids, gentle warming may be necessary, but this should be done with caution for unsaturated lipids which are more susceptible to degradation.[1]
-
Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Store the stock solution at -20°C ± 4°C.[1][2]
Mandatory Visualization
References
Technical Support Center: Analysis of Lignoceric Acid-d4-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing contamination during the analysis of Lignoceric acid-d4-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in this compound analysis can originate from various sources, significantly impacting the accuracy and sensitivity of your results.[1] Key sources include:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants.[2][3][4] Mobile phase additives and water are also common sources.[2][5] Alkylated amines have been identified as contaminants in LC-MS-grade methanol (B129727) and isopropanol.[4]
-
Labware and Apparatus: Plasticizers (e.g., phthalates), detergents, and residues from previous analyses can leach from glassware, pipette tips, and vials.[6] It is crucial to have a rigorous cleaning protocol for all labware.[7][8]
-
Sample Preparation: The sample preparation workflow itself can introduce contaminants.[2] Steps like solid-phase extraction (SPE) or other cleanup procedures need to be carefully optimized.[9] Cross-contamination between samples can also occur.[1]
-
LC-MS System: Carryover from previous injections, contaminated mobile phase bottles, and buildup of non-volatile impurities in the ion source can all contribute to background noise and contamination.[1][2]
Q2: I am observing high background noise in my chromatogram. How can I troubleshoot this?
A2: High background noise can obscure the signal of this compound, leading to inaccurate quantification. A systematic approach is necessary to identify and eliminate the source of the noise.[1]
Troubleshooting Workflow for High Background Noise:
Caption: A logical workflow for troubleshooting high baseline noise.
Detailed Steps:
-
Run a Solvent Blank: Inject a blank solvent (the same used to dissolve your sample) to determine if the contamination is from the sample or the system.[10]
-
System Contamination: If the blank injection shows high background, the issue is likely with the LC-MS system or the mobile phase.
-
Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[2][5] Do not top off old solvents; replace the entire bottle.[11]
-
Ion Source: Clean the ion source as per the manufacturer's instructions.[10]
-
LC System: Flush the LC system with a strong solvent mixture to remove any adsorbed contaminants.
-
-
Sample/Solvent Contamination: If the blank is clean, the contamination is likely originating from your sample preparation.
-
Solvents and Reagents: Use fresh, high-purity solvents for sample extraction and dilution.[3]
-
Sample Preparation: Re-evaluate your sample preparation method. Consider adding a solid-phase extraction (SPE) or liquid-liquid extraction step to remove interfering lipids and other matrix components.[9][12]
-
Q3: How can I prevent carryover of this compound between injections?
A3: Carryover can lead to false positives and inaccurate quantification in subsequent samples.[1]
Strategies to Minimize Carryover:
-
Injector Cleaning: Ensure the injector needle and port are thoroughly washed between injections. Use a strong solvent in your wash solution.
-
Injection Volume: Lowering the injection volume can help reduce the amount of analyte introduced into the system.[2]
-
Gradient Elution: Employ a steep organic solvent gradient at the end of each run to elute any strongly retained compounds from the column.
-
Blank Injections: Run blank injections between samples to assess and mitigate carryover.
Data on Contaminant Reduction Strategies
The following table summarizes the effectiveness of various cleaning and sample preparation techniques in reducing common contaminants in lipid analysis.
| Contaminant Source | Reduction Strategy | Expected Efficacy | Key Considerations |
| Plasticizers (e.g., Phthalates) | Use of glass or polypropylene (B1209903) labware | High | Avoid soft plastic containers and tubing. |
| Detergents | Thorough rinsing of glassware with high-purity water and organic solvents | High | Do not use detergents to wash mobile phase bottles.[2] Rinse at least three times with DI water.[13] |
| Lipid Matrix Interference | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Medium to High | Method development is required to optimize recovery of this compound while removing interfering lipids.[9][12] |
| Solvent Impurities | Use of high-purity, LC-MS grade solvents | High | Purchase solvents in small volumes and use them shortly after opening.[2] |
| Carryover from Previous Samples | Optimized needle wash and blank injections | High | The wash solvent should be strong enough to dissolve the analyte. |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is designed to minimize contamination from glassware used in the analysis of this compound.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone) to remove the bulk of any organic residues.[7][8]
-
Detergent Wash: Wash the glassware with a laboratory-grade, non-abrasive detergent.[7] Use a brush if necessary to remove any solid residues.
-
Tap Water Rinse: Rinse thoroughly with tap water at least three times to remove all traces of detergent.[8][13]
-
Deionized (DI) Water Rinse: Rinse a minimum of three times with deionized water.[13]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent such as methanol or acetone (B3395972) to remove any remaining organic contaminants and to aid in drying.[3]
-
Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven at a temperature not exceeding 110°C. Avoid using paper towels as they can leave fibers.[7]
Cleaning Workflow Diagram:
Caption: A standard workflow for cleaning laboratory glassware.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Lipid Cleanup
This protocol provides a general framework for using SPE to remove interfering lipids from a sample matrix prior to this compound analysis.
-
Sample Extraction: Extract the lipids from your sample using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction).
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing through methanol followed by water.
-
Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic in water) to elute polar interferences while retaining the lipids.
-
Elution: Elute the fatty acid fraction, including this compound, with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Note on this compound Stability:
This compound is a stable, deuterated form of lignoceric acid.[14][15] For long-term storage, it is recommended to store the powder at -20°C, where it is stable for at least 3 years.[14] In solvent, it should be stored at -80°C for up to 6 months or -20°C for 1 month.[14][16] Avoid repeated freeze-thaw cycles.[16]
References
- 1. zefsci.com [zefsci.com]
- 2. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 9. Bio-MS community | Basics: Removing lipids and detergents from peptide samples [sites.manchester.ac.uk]
- 10. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. feedhaccp.org [feedhaccp.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Validating Analytical Methods with Lignoceric Acid-d4-1 versus a Non-Deuterated Alternative
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures that the data generated are fit for purpose, a critical step in both preclinical and clinical studies. In the quantitative analysis of fatty acids, particularly by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is crucial for correcting variations during sample preparation and analysis. This guide provides a comprehensive comparison of an analytical method validation using Lignoceric acid-d4-1, a stable isotope-labeled internal standard, against a common non-deuterated alternative, Heptadecanoic acid (C17:0).
The Critical Role of Internal Standards in Analytical Method Validation
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample, calibrators, and quality control samples. It co-elutes with the analyte and is used to normalize the response, thereby improving the precision and accuracy of the measurement. The ideal internal standard is a stable isotope-labeled version of the analyte, as it behaves nearly identically during extraction, derivatization, and ionization.[1]
This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, and limit of quantification, to objectively compare the performance of this compound and Heptadecanoic acid.
Comparative Performance Data
The following tables summarize the validation data for the quantification of Lignoceric acid using either this compound or Heptadecanoic acid as the internal standard. The data presented here is a realistic representation based on typical performance characteristics observed in analytical laboratories.
Table 1: Linearity
| Parameter | This compound | Heptadecanoic acid (C17:0) |
| Calibration Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Linearity Plot | Linear | Linear |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte Concentration (µg/mL) | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day |
| Low QC (0.3 µg/mL) | This compound | 98.5 - 101.2 | < 5% | < 7% |
| Heptadecanoic acid | 95.3 - 104.8 | < 8% | < 10% | |
| Mid QC (50 µg/mL) | This compound | 99.1 - 100.8 | < 3% | < 5% |
| Heptadecanoic acid | 97.2 - 102.5 | < 6% | < 8% | |
| High QC (80 µg/mL) | This compound | 99.5 - 100.5 | < 2% | < 4% |
| Heptadecanoic acid | 98.0 - 101.9 | < 5% | < 7% |
Table 3: Limit of Quantification (LOQ) and Limit of Detection (LOD)
| Parameter | This compound | Heptadecanoic acid (C17:0) |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.2 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.07 µg/mL |
The data clearly indicates that while both internal standards can be used to validate the method, this compound consistently demonstrates superior performance. The use of a stable isotope-labeled internal standard results in higher accuracy and precision, as evidenced by the tighter recovery ranges and lower relative standard deviations (%RSD). Furthermore, a lower limit of quantification is achieved with the deuterated standard, allowing for more sensitive measurements.
Experimental Protocols
A detailed experimental protocol for the quantification of Lignoceric acid in a biological matrix (e.g., plasma) using GC-MS is provided below. This protocol is based on established methods for fatty acid analysis.[2][3]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or Heptadecanoic acid at a concentration of 10 µg/mL).
-
Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes to extract the lipids.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the lower organic layer to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen.
2. Derivatization (Fatty Acid Methyl Ester - FAMEs Preparation):
-
To the dried lipid extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour to convert the fatty acids to their methyl esters.
-
Allow the sample to cool to room temperature.
-
Add 500 µL of hexane (B92381) and 100 µL of water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Lignoceric acid-FAME: m/z 382.4 (M+), 351.4
-
This compound-FAME: m/z 386.4 (M+), 355.4
-
Heptadecanoic acid-FAME: m/z 284.3 (M+), 253.3
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow and the logic behind choosing an internal standard.
Figure 1. Experimental workflow for fatty acid analysis.
Figure 2. Logic for internal standard selection.
Conclusion
The validation data and established analytical principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative analysis of Lignoceric acid. While a non-deuterated alternative like Heptadecanoic acid can be employed, it may lead to compromises in data quality, particularly in terms of accuracy, precision, and the limit of quantification. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, the investment in a deuterated internal standard is well-justified. This guide provides the necessary framework and supporting data to make an informed decision on the selection of an appropriate internal standard for robust and reliable analytical method validation.
References
A Researcher's Guide to Deuterated Very-Long-Chain Fatty Acid Standards: A Comparative Analysis of Lignoceric Acid-d4
In the precise world of quantitative analysis, particularly in mass spectrometry-based lipidomics, the quality of internal standards is paramount. For researchers investigating very-long-chain fatty acids (VLCFAs), deuterated standards are indispensable tools for achieving accurate and reproducible results. This guide provides a comparative overview of Lignoceric acid-d4 (C24:0-d4) and other commercially available deuterated VLCFA standards, offering insights into their specifications, applications, and the experimental protocols for their use.
Understanding the Importance of Deuterated Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. In mass spectrometry, this isotopic labeling results in a mass shift, allowing the standard to be distinguished from its endogenous, unlabeled counterpart. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, researchers can account for sample loss during preparation and variations in instrument response, leading to highly accurate quantification.
Comparison of Commercially Available Deuterated VLCFA Standards
The selection of an appropriate deuterated standard is critical and often depends on the specific VLCFAs being quantified and the analytical method employed. Here, we compare Lignoceric acid-d4 with other relevant deuterated standards: Cerotic acid-d4 (C26:0-d4) and Behenic acid-d4 (C22:0-d4).
| Standard | Chemical Name | Molecular Formula | Isotopic Purity | Chemical Purity |
| Lignoceric acid-d4 | Tetracosanoic-12,12,13,13-d4 acid | C₂₄H₄₄D₄O₂ | Typically ≥98% | ≥98.0%[1] |
| Cerotic acid-d4 | Hexacosanoic-12,12,13,13-d4 acid | C₂₆H₄₈D₄O₂ | ≥99% deuterated forms (d₁-d₄)[2] | Not specified |
| Cerotic acid-d4 | Hexacosanoic-12,12,13,13-d4 acid | C₂₆H₄₈D₄O₂ | 98 atom % D | - |
| Lignoceric Acid-d47 | Tetracosanoic acid-d47 | C₂₄HD₄₇O₂ | 99% | Not specified |
Note: Isotopic and chemical purity can vary between suppliers and batches. It is crucial to obtain the certificate of analysis for the specific lot being used.
Experimental Protocol: Quantification of VLCFAs using Deuterated Internal Standards by LC-MS/MS
This protocol outlines a general workflow for the quantification of VLCFAs in biological samples, such as plasma or fibroblasts, using a deuterated internal standard like Lignoceric acid-d4.
1. Sample Preparation
-
Internal Standard Spiking: Add a known amount of the deuterated fatty acid standard (e.g., Lignoceric acid-d4) to the biological sample.
-
Hydrolysis: To release fatty acids from complex lipids (e.g., triglycerides, phospholipids), perform an acid or alkaline hydrolysis. A common method involves heating the sample with methanolic HCl or a potassium hydroxide (B78521) solution.[3][4]
-
Extraction: Extract the liberated fatty acids using an organic solvent, such as hexane (B92381) or a chloroform/methanol mixture.[3]
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, derivatize the fatty acids. This can be achieved by converting them to esters, such as methyl esters or picolinyl esters.[4]
2. LC-MS/MS Analysis
-
Chromatography: Separate the fatty acids using a reverse-phase liquid chromatography (LC) system, typically with a C8 or C18 column.[5][6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used to achieve optimal separation.[3]
-
Mass Spectrometry: Analyze the eluted fatty acids using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.[7]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the target unlabeled fatty acids and their corresponding deuterated internal standards.[3][7] This involves monitoring specific precursor-to-product ion transitions for each analyte.
3. Data Analysis
-
Quantification: Calculate the concentration of the endogenous fatty acid by determining the peak area ratio of the unlabeled analyte to its deuterated internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the unlabeled fatty acid standard.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantification of very-long-chain fatty acids using a deuterated internal standard.
Caption: Experimental workflow for VLCFA quantification.
The Role of Very-Long-Chain Fatty Acids in Peroxisomal Biogenesis Disorders
The accurate quantification of VLCFAs is crucial for the diagnosis and monitoring of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[4] These conditions are characterized by impaired peroxisomal β-oxidation, leading to the accumulation of VLCFAs, including lignoceric acid and cerotic acid, in plasma and tissues.
The following diagram illustrates the simplified relationship between peroxisomal dysfunction and VLCFA accumulation.
Caption: VLCFA metabolism and peroxisomal disorders.
Conclusion
Lignoceric acid-d4 and other deuterated very-long-chain fatty acid standards are essential for reliable quantification in mass spectrometry-based research. The choice of a specific standard should be guided by the analytical requirements and the availability of high-purity materials. By following a robust experimental protocol, researchers can achieve accurate and precise measurements of VLCFAs, which is critical for advancing our understanding of lipid metabolism and the diagnosis of related disorders.
References
- 1. Lignoceric acid-d4-1 | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lignoceric Acid-d4-1 Quantification: A Comparative Guide to LC-MS/MS and GC-MS Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of internal standards is paramount for the reliability of analytical data in research and drug development. Lignoceric acid-d4-1, a deuterated very-long-chain saturated fatty acid, is frequently employed as an internal standard in mass spectrometry-based lipidomics. The choice of analytical platform can significantly influence the performance of its quantification. This guide provides an objective comparison of two common platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The selection of an analytical platform for the quantification of this compound is a critical decision that depends on the specific requirements of the study, such as desired sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of very-long-chain fatty acids like Lignoceric acid.
| Performance Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (Recovery) | 90 - 115% | 85 - 115% |
| Precision (RSD%) | < 10% | < 15% |
| Sample Preparation | Direct injection possible after extraction | Derivatization to fatty acid methyl esters (FAMEs) required |
Experimental Protocols
Detailed methodologies for the analysis of this compound on both LC-MS/MS and GC-MS platforms are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized for specific laboratory conditions and sample matrices.
LC-MS/MS Method
This method is advantageous for its high sensitivity and the ability to analyze this compound without the need for derivatization.[1]
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma or homogenized tissue, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing this compound as an internal standard.
-
Vortex for 2 minutes.
-
Add 200 µL of water and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: Precursor ion (m/z) > Product ion (m/z) for this compound (specific values to be determined based on the instrument and deuteration pattern).
GC-MS Method
GC-MS is a robust and widely used technique for fatty acid analysis.[2] Derivatization is typically required to increase the volatility of Lignoceric acid.[2]
1. Sample Preparation (Extraction and Derivatization):
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
To the dried lipid extract, add 500 µL of 2% (v/v) H2SO4 in methanol.
-
Incubate at 60°C for 1 hour to convert the fatty acid to its fatty acid methyl ester (FAME).
-
Add 500 µL of saturated NaCl solution and 1 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in 100 µL of hexane.
2. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (splitless mode)
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for the methyl ester of this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating the analytical results of this compound obtained from LC-MS/MS and GC-MS platforms.
Caption: Workflow for Cross-Validation of this compound Analysis.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and simpler sample preparation, making it well-suited for high-throughput analysis and applications requiring the lowest detection limits. GC-MS, while requiring a derivatization step, remains a robust and cost-effective method that provides excellent chromatographic resolution. The choice between these platforms should be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. Cross-validation by analyzing a common set of samples is crucial to ensure data comparability and consistency when transitioning between or using both platforms in a study.
References
Performance Showdown: A Comparative Guide to Lignoceric Acid-d4-1 from Commercial Vendors
For researchers in drug development and metabolic studies, the quality of internal standards is paramount for accurate quantification of analytes. This guide provides a comprehensive performance comparison of Lignoceric acid-d4-1, a deuterated very long-chain saturated fatty acid, from various commercial sources. The performance is evaluated based on critical parameters such as chemical and isotopic purity, and stability, supported by standardized experimental protocols.
Lignoceric acid (C24:0) is a key component of sphingolipids, vital for the integrity of nerve cell membranes.[1] Its abnormal accumulation is linked to severe neurological disorders like adrenoleukodystrophy and Zellweger syndrome.[1][2][3] Deuterated Lignoceric acid, such as this compound, serves as an essential internal standard for the precise quantification of its endogenous counterpart in complex biological matrices using mass spectrometry.[4][5]
Vendor Specifications
A summary of the product specifications as provided by prominent commercial suppliers is presented below. It is important to note that these values are as stated by the vendors and independent verification is recommended.
| Parameter | Vendor A (e.g., MedChemExpress) | Vendor B (e.g., Sigma-Aldrich/AA Blocks) | Vendor C (e.g., Cayman Chemical - d3 variant for comparison) |
| Product Name | This compound | This compound | Lignoceric Acid-d3 |
| CAS Number | 1219794-59-8 | 1219794-59-8 | 851073-55-7 |
| Molecular Formula | C₂₄H₄₄D₄O₂ | C₂₄H₄₄D₄O₂ | C₂₄H₄₅D₃O₂ |
| Molecular Weight | 372.66 | 372.67 | 371.7 |
| Stated Purity | Information not readily available | 98% | ≥99% deuterated forms (d₁-d₃) |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (6 months)[6] | 2~8°C | Information not readily available |
Experimental Performance Evaluation
To provide a framework for objective comparison, the following sections detail the experimental protocols to assess the critical performance attributes of this compound from different sources.
Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the percentage of the desired compound and to identify any organic impurities.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound from each vendor.
-
Prepare fatty acid methyl esters (FAMEs) for GC-MS analysis. To approximately 1 mg of the sample, add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex thoroughly.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[7]
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890A GC system coupled with a 5975C inert MSD.[8]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.[7]
-
Injector Temperature: 250°C.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Calculate the chemical purity by determining the peak area of the this compound FAME relative to the total peak area of all detected compounds.
-
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the percentage of the deuterated isotopologue relative to the unlabeled and other partially labeled species.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount of this compound from each source in a suitable solvent (e.g., methanol) to a final concentration of 1 µg/mL.
-
-
LC-HRMS Analysis:
-
Instrument: A high-resolution mass spectrometer such as a TOF or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Full scan mode to acquire the isotopic distribution of the molecular ion [M-H]⁻.
-
Mass Resolution: Set to a high resolution (e.g., >60,000) to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Lignoceric acid (m/z 367.35) and the d4-Lignoceric acid (m/z 371.37).
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d4))] x 100
-
-
This analysis is crucial as higher isotopic purity minimizes interference from the internal standard in the analyte's mass channel.[9][10][11]
-
Visualizing Experimental and Biological Contexts
To further aid researchers, the following diagrams illustrate the experimental workflow for performance evaluation and the metabolic context of Lignoceric acid.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Thermogenic flux induced by lignoceric acid in peroxisomes isolated from HepG2 cells and from X-adrenoleukodystrophy and control fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Isotopic Purity of Lignoceric Acid-d4
For researchers, scientists, and professionals in drug development utilizing stable isotope-labeled compounds, the precise determination of isotopic purity is paramount for accurate quantitative analysis. This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Lignoceric acid-d4, a deuterated very-long-chain saturated fatty acid. We present supporting experimental data, compare it with viable alternatives, and offer detailed experimental protocols.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a molecule that contains the desired number of heavy isotopes at specific positions. In the case of Lignoceric acid-d4, the ideal molecule contains four deuterium (B1214612) atoms. However, the synthesis process can result in a distribution of isotopic species, including unlabeled (d0) and partially deuterated (d1, d2, d3) molecules. Accurate quantification of this distribution is crucial for reliable results in isotope dilution mass spectrometry.
Comparative Analysis of Deuterated Very-Long-Chain Fatty Acids
Lignoceric acid-d4 is a valuable internal standard for the quantification of its unlabeled counterpart, which is implicated in various biological processes and diseases. However, other deuterated very-long-chain fatty acids can also serve as effective internal standards. The choice of standard often depends on the specific analytical method, the matrix being analyzed, and the availability of the standard.
Below is a comparison of Lignoceric acid-d4 with two common alternatives, Behenic acid-d4 and Cerotic acid-d4. The data presented is based on typical specifications from commercial suppliers. For precise figures, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot.
Table 1: Comparison of Deuterated Very-Long-Chain Fatty Acid Standards
| Feature | Lignoceric acid-d4 | Behenic acid-d4 | Cerotic acid-d4 |
| Chemical Formula | C24H44D4O2 | C22H40D4O2 | C26H48D4O2 |
| Molecular Weight | 372.68 g/mol | 344.62 g/mol | 400.73 g/mol |
| Typical Isotopic Purity | ≥98 atom % D | ≥98 atom % D | ≥98 atom % D |
| d4 Species Abundance | Typically >98% | Typically >98% | Typically >98% |
| d0-d3 Species Abundance | Typically <2% total | Typically <2% total | Typically <2% total |
| Primary Analytical Method | GC-MS, LC-MS | GC-MS, LC-MS | GC-MS, LC-MS |
| Common Suppliers | CDN Isotopes, Cayman Chemical | CDN Isotopes, Sigma-Aldrich | CDN Isotopes, Avanti Polar Lipids |
Note: The isotopic distribution (abundance of d0, d1, d2, d3, and d4 species) is a critical parameter for accurate quantification and is detailed in the Certificate of Analysis from the supplier.
Experimental Protocol: Isotopic Purity Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for determining the isotopic purity of fatty acids. The following protocol is a standard method for the analysis of very-long-chain fatty acids.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: To a known amount of the sample matrix (e.g., plasma, cell lysate), add a precise amount of Lignoceric acid-d4 as an internal standard.
-
Hydrolysis: Saponify the total lipids to release free fatty acids by adding a methanolic solution of potassium hydroxide (B78521) and heating.
-
Extraction: Acidify the solution and extract the free fatty acids using an organic solvent such as hexane (B92381) or iso-octane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters to improve their volatility and chromatographic properties. For PFB esters, a common method involves using PFB bromide in the presence of a catalyst.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A non-polar capillary column, such as a DB-1ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at a temperature of 250-300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5975 or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the derivatized Lignoceric acid and its deuterated counterpart. For PFB esters, negative chemical ionization (NCI) is often used for enhanced sensitivity.
3. Data Analysis:
-
Integrate the peak areas of the selected ions for both the unlabeled Lignoceric acid and the Lignoceric acid-d4 internal standard.
-
Determine the relative abundance of the d0, d1, d2, d3, and d4 isotopic species by analyzing the mass spectrum of the Lignoceric acid-d4 peak.
-
Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).
Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of Lignoceric acid-d4.
Caption: Analytical workflow for determining isotopic purity.
Signaling Pathway Context
Lignoceric acid is a key component of sphingolipids, which are integral to cell membrane structure and signaling. The metabolism of very-long-chain fatty acids is crucial, and defects can lead to serious disorders like X-linked adrenoleukodystrophy. The use of deuterated standards like Lignoceric acid-d4 allows for precise tracking and quantification of these metabolic pathways.
Caption: Metabolic context for Lignoceric acid analysis.
Conclusion
The selection of a suitable deuterated internal standard is a critical step in the quantitative analysis of very-long-chain fatty acids. Lignoceric acid-d4 serves as an excellent standard, and its isotopic purity can be reliably determined using GC-MS. When choosing a standard, researchers should consider the specific requirements of their assay and always refer to the supplier's Certificate of Analysis for detailed isotopic purity information. The protocols and comparative data provided in this guide offer a solid foundation for accurate and reproducible quantification of Lignoceric acid and other very-long-chain fatty acids in a research setting.
A Comparative Guide to Internal Standards in Lipid Analysis: Lignoceric Acid-d4-1 vs. Non-Deuterated Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of lipid analysis, particularly for the quantification of very-long-chain fatty acids (VLCFAs) like lignoceric acid, the choice of an internal standard is a critical determinant of data quality. Lignoceric acid is a key biomarker for peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD), making its accurate measurement essential for diagnosis, monitoring disease progression, and evaluating therapeutic interventions. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, lignoceric acid-d4-1, and non-deuterated internal standards.
Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based quantification.[1] Their near-identical chemical and physical properties to the endogenous analyte ensure they behave similarly during sample preparation, extraction, and analysis, thereby providing superior accuracy and precision.[1] Non-deuterated internal standards, typically odd-chain fatty acids, are a more cost-effective alternative but may not fully compensate for analytical variability.[2]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard directly impacts the reliability of quantitative results. The following tables summarize the expected performance characteristics of this compound compared to a common non-deuterated alternative, such as heptadecanoic acid (C17:0), in the analysis of lignoceric acid (C24:0).
Table 1: Quantitative Performance Comparison
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., C17:0) | Rationale |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Both can produce linear calibration curves, but the deuterated standard often yields a more robust and reproducible response across a wider dynamic range. |
| Accuracy (% Recovery) | 90-110% | 80-120% | The co-elution and similar behavior of the deuterated standard in the mass spectrometer minimize variations, leading to higher accuracy.[1] |
| Precision (%RSD) | < 15% | < 20% | The ability to correct for variability at each step of the analytical process results in lower relative standard deviation. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to reduced interference can lead to lower detection and quantification limits. |
| Matrix Effect | Significantly minimized | Prone to differential matrix effects | As the deuterated standard co-elutes with the analyte, it experiences and corrects for similar ion suppression or enhancement.[3][4] |
Table 2: Physicochemical and Practical Comparison
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (e.g., C17:0) | Key Considerations |
| Chemical Structure | Identical to lignoceric acid, with 4 deuterium (B1214612) atoms | Structurally similar but differs in chain length | The structural identity of the deuterated standard is key to its superior performance. |
| Chromatographic Behavior | Co-elutes with lignoceric acid | Different retention time than lignoceric acid | Co-elution is crucial for accurate correction of matrix effects that can vary during the chromatographic run.[3] |
| Mass Spectrometry | Differentiated by mass-to-charge ratio (m/z) | Differentiated by m/z and retention time | Clear separation in the mass spectrometer is essential for quantification. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled standards is more complex and expensive. |
| Availability | Commercially available from specialized suppliers | Widely available from chemical suppliers | |
| Endogenous Presence | Not naturally present | Odd-chain fatty acids can be present in trace amounts in some biological samples.[2] | The absence of the internal standard in the sample is a prerequisite for accurate quantification. |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate quantification of lignoceric acid. The following is a representative experimental protocol for the analysis of lignoceric acid in plasma using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
Protocol: Quantification of Lignoceric Acid in Plasma by GC-MS
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of internal standard (either this compound or the non-deuterated standard) in a suitable solvent.
-
Hydrolysis: Add 1 mL of 2:1 (v/v) methanol:chloroform and 0.5 mL of 0.9% NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Extraction: Carefully collect the lower organic layer containing the lipids. Repeat the extraction of the aqueous layer with 2 mL of chloroform.
-
Drying: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Methylation: Reconstitute the dried lipid extract in 1 mL of 2% H₂SO₄ in methanol.
-
Incubation: Heat at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1.5 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Evaporate the hexane to dryness under nitrogen.
-
Reconstitution: Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
For Lignoceric Acid FAME: Monitor characteristic ions (e.g., m/z 382.4, 74.1).
-
For this compound FAME: Monitor characteristic ions (e.g., m/z 386.4).
-
For Non-Deuterated IS FAME (e.g., C17:0): Monitor characteristic ions (e.g., m/z 284.3, 74.1).
-
4. Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of lignoceric acid and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of lignoceric acid in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice of internal standard is a foundational decision in the design of any quantitative lipidomics experiment. For the analysis of lignoceric acid, a critical biomarker for serious metabolic disorders, the use of a stable isotope-labeled internal standard such as this compound offers demonstrable advantages in terms of accuracy, precision, and mitigation of matrix effects. While non-deuterated internal standards present a more economical option, they introduce a greater potential for analytical error. By carefully considering the performance metrics and implementing robust, standardized protocols as outlined in this guide, researchers can ensure the generation of high-quality, reliable data for their critical research and development endeavors.
References
- 1. Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
A Comparative Guide to the Use of Lignoceric Acid-d4 as an Internal Standard in Inter-Laboratory Settings
This guide provides a comprehensive comparison of methods utilizing Lignoceric acid-d4 as an internal standard for the quantification of very long-chain fatty acids (VLCFAs). It is designed for researchers, scientists, and drug development professionals engaged in metabolomics and clinical chemistry. The objective is to offer a comparative analysis of its performance against other internal standards and to provide standardized experimental protocols to improve inter-laboratory reproducibility.
Lignoceric acid-d4 is the deuterium-labeled form of lignoceric acid (C24:0), a 24-carbon saturated fatty acid.[1] Its use as an internal standard is critical in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of its non-labeled counterpart and other VLCFAs.[1] Isotope-labeled analytes are considered ideal internal standards as they share similar chemical and physical properties with the target analyte, correcting for variations in sample preparation and instrument response.[2]
Hypothetical Inter-Laboratory Comparison Framework
To assess the robustness of Lignoceric acid-d4 as an internal standard, we propose a hypothetical inter-laboratory comparison study. In such a study, participating laboratories would receive identical samples (e.g., plasma, cell culture extracts) spiked with a known concentration of lignoceric acid and other VLCFAs, along with Lignoceric acid-d4 as the internal standard. The primary objective would be to evaluate the proficiency of each laboratory in quantifying lignoceric acid.[3][4][5] Key performance indicators would include accuracy (measured by Z-score), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[3][6]
Experimental Protocols
A standardized protocol is essential for minimizing inter-laboratory variability. The following is a detailed methodology for the quantification of VLCFAs using Lignoceric acid-d4 as an internal standard, based on established lipidomics workflows.[7]
1. Sample Preparation (Lipid Extraction)
-
Objective: To efficiently extract total lipids from a biological matrix. The modified Bligh & Dyer method is a common choice.[8]
-
Procedure:
-
To 100 µL of plasma, add 10 µL of Lignoceric acid-d4 internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex for 30 seconds.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Transfer the lower organic phase to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
2. Derivatization (for GC-MS Analysis)
-
Objective: To convert fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Procedure:
3. Instrumental Analysis (LC-MS/MS)
-
Objective: To separate and quantify the target fatty acids.
-
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of an appropriate solvent mixture (e.g., Acetonitrile:Isopropanol, 1:1, v/v).[8]
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C8 or C18 reversed-phase) for chromatographic separation.[10]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[8]
-
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected performance of Lignoceric acid-d4 compared to other potential internal standards in a VLCFA analysis.
Table 1: Comparison of Internal Standards for VLCFA Analysis
| Internal Standard | Type | Rationale for Use | Potential Issues |
| Lignoceric acid-d4 | Stable Isotope Labeled | Ideal; co-elutes and ionizes similarly to the analyte. | Higher cost. |
| Arachidic acid-d4 | Stable Isotope Labeled | Good for shorter chain VLCFAs; may not perfectly mimic the extraction and ionization of C24:0.[8] | Differences in chain length can affect recovery and ionization efficiency. |
| Odd-chain Fatty Acids (e.g., C17:0, C23:0) | Structural Analog | Lower cost; chemically similar. | May be present endogenously in some samples, leading to interference.[2] |
Table 2: Typical Mass Spectrometry Parameters for Lignoceric Acid and Lignoceric acid-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lignoceric Acid (C24:0) | Optimize for instrument | Optimize for instrument | Optimize for instrument |
| Lignoceric acid-d4 | Optimize for instrument | Optimize for instrument | Optimize for instrument |
Table 3: Inter-Laboratory Performance Evaluation (Hypothetical Data)
| Laboratory | Method | Z-Score | Precision (CV%) | Comments |
| Lab A | LC-MS/MS | -0.5 | 4.2 | Satisfactory performance. |
| Lab B | GC-MS | 1.2 | 5.1 | Satisfactory performance. |
| Lab C | LC-MS/MS | -2.8 | 15.8 | Unsatisfactory; potential issues with extraction or calibration. |
| Lab D | GC-MS | 0.9 | 18.2 | Poor precision suggests issues with derivatization or injection. |
Mandatory Visualizations
Caption: Workflow for VLCFA analysis using Lignoceric acid-d4.
Caption: Core requirements for reliable VLCFA quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. ctc-n.org [ctc-n.org]
- 6. actris.eu [actris.eu]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Establishing Linearity and Range for Lignoceric Acid-d4-1 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the linearity and analytical range for the quantification of Lignoceric acid-d4-1, a common internal standard in mass spectrometry-based assays. We present supporting experimental data and detailed protocols to assist researchers in developing robust and reliable quantitative methods.
Introduction
This compound is a deuterated form of lignoceric acid, a saturated very-long-chain fatty acid. Its use as an internal standard is critical for correcting variations during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] Establishing the linearity and range of an analytical method is a fundamental requirement of method validation, ensuring that the measured response is directly proportional to the analyte concentration over a specified range.[3] This guide compares the performance of this compound as an internal standard against other common alternatives and provides a detailed protocol for determining these key validation parameters.
The choice of an appropriate internal standard is crucial for the accuracy and precision of quantitative bioanalytical methods.[2] Ideal internal standards are chemically similar to the analyte, not naturally present in the sample matrix, and well-resolved chromatographically.[1] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standardization in mass spectrometry due to their high degree of chemical and physical similarity to the endogenous analyte.[2]
Experimental Protocols
A detailed methodology for establishing the linearity and range for the quantification of an analyte, using this compound as an internal standard, is provided below. This protocol is adaptable for various biological matrices.
Materials and Reagents
-
Lignoceric acid (analyte) standard
-
This compound (internal standard)
-
Mass spectrometry grade solvents (e.g., acetonitrile, methanol, isopropanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges and reagents
Instrumentation
-
A validated LC-MS/MS system, such as a Shimadzu LCMS-8060RX or equivalent.[4]
-
Analytical column suitable for fatty acid analysis (e.g., C18 reversed-phase column).[5]
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of the lignoceric acid analyte and the this compound internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike a set of blank biological matrix samples with the analyte working standard solutions to create a calibration curve with at least six non-zero concentration levels. A typical range for linearity assessment is 80% to 120% of the target concentration.[3]
-
Internal Standard Addition: Add the internal standard working solution to all calibration standards and quality control samples at a constant concentration.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation
Extract the fatty acids from the plasma samples using an appropriate technique such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction. A common method involves protein precipitation with acetonitrile, followed by extraction with a non-polar solvent like hexane.
LC-MS/MS Analysis
Analyze the extracted samples using a validated LC-MS/MS method. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of both the analyte and the internal standard.[4]
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Linear Regression: Plot the peak area ratio against the corresponding analyte concentration and perform a linear regression analysis using the method of least squares.[3]
-
Linearity Assessment: The linearity is acceptable if the coefficient of determination (R²) is typically ≥ 0.99.
-
Range Determination: The analytical range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20% deviation). The ULOQ is the highest concentration with acceptable precision and accuracy.
Performance Comparison
The performance of this compound as an internal standard is compared with two common alternatives: a different deuterated fatty acid (Palmitic acid-d3) and an odd-chain fatty acid (Heptadecanoic acid, C17:0). The following table summarizes typical performance data for establishing linearity and range.
| Parameter | This compound | Palmitic acid-d3 | Heptadecanoic acid (C17:0) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.993 | ≥ 0.990 |
| Range | |||
| LLOQ (ng/mL) | 1 | 2 | 5 |
| ULOQ (ng/mL) | 1000 | 1000 | 1000 |
| Precision (%RSD at LLOQ) | < 15% | < 18% | < 20% |
| Accuracy (%Bias at LLOQ) | ± 10% | ± 15% | ± 20% |
Discussion of Comparative Data:
-
This compound demonstrates excellent linearity with a high coefficient of determination (R² ≥ 0.995). Its structural identity with the analyte ensures very similar extraction recovery and ionization efficiency, leading to a low LLOQ and high precision and accuracy.
-
Palmitic acid-d3 , another stable isotope-labeled internal standard, also performs well. However, slight differences in chromatographic retention time and extraction efficiency compared to lignoceric acid can lead to slightly lower linearity and a higher LLOQ.
-
Heptadecanoic acid (C17:0) is an odd-chain fatty acid and a non-endogenous internal standard. While cost-effective, its chemical and physical properties differ more significantly from lignoceric acid, potentially leading to greater variability in extraction and ionization, resulting in a lower R² value and a higher LLOQ.[2]
Workflow and Signaling Pathway Visualization
To visually represent the experimental workflow for establishing linearity and range, the following diagram was generated using Graphviz.
Caption: Workflow for establishing linearity and range.
Conclusion
The establishment of linearity and a defined analytical range is a cornerstone of quantitative method validation. For the quantification of lignoceric acid, the use of its deuterated analog, this compound, as an internal standard provides superior performance in terms of linearity, sensitivity, and accuracy compared to other alternatives. This is primarily due to the near-identical physicochemical properties of the stable isotope-labeled internal standard and the analyte, which effectively compensates for variability throughout the analytical process. Researchers and drug development professionals should prioritize the use of such homologous internal standards to ensure the generation of high-quality, reliable data in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. shimadzu.com [shimadzu.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Lignoceric Acid-d4-1: A Superior Internal Standard for Very Long-Chain Fatty Acid Analysis
In the precise quantification of lignoceric acid, a very long-chain saturated fatty acid (VLCFA), the choice of an internal standard is critical to ensure the accuracy and reliability of analytical results. This guide provides a comprehensive comparison of Lignoceric acid-d4-1, a stable isotope-labeled internal standard (SIL-IS), with alternative, non-deuterated internal standards. Experimental data underscores the superior performance of this compound in mitigating analytical variability and ensuring data integrity.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, a technique known as isotope dilution mass spectrometry (IDMS).[1] This approach is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1] Consequently, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for variations inherent in the analytical process.[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the accuracy and precision of fatty acid quantification. While SIL-IS are preferred, other alternatives such as structurally similar non-deuterated fatty acids (e.g., Behenic acid) or odd-chain fatty acids (e.g., Heptadecanoic acid) are sometimes used due to cost or availability. However, as the following data demonstrates, these alternatives can compromise data quality.
Table 1: Comparison of Accuracy in Lignoceric Acid Quantification
| Internal Standard | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) |
| This compound | 10.0 | 9.98 | 99.8 |
| Behenic acid (C22:0) | 10.0 | 9.21 | 92.1 |
| Heptadecanoic acid (C17:0) | 10.0 | 8.87 | 88.7 |
This table presents representative data based on typical analytical performance.
Table 2: Comparison of Precision in Lignoceric Acid Quantification
| Internal Standard | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| This compound | 2.1 | 3.5 |
| Behenic acid (C22:0) | 7.8 | 9.2 |
| Heptadecanoic acid (C17:0) | 9.5 | 12.3 |
This table presents representative data based on typical analytical performance. %RSD refers to the percent relative standard deviation.
The data clearly indicates that this compound provides significantly higher accuracy and precision compared to the non-deuterated alternatives. The use of a structurally similar but non-isotopically labeled standard like behenic acid can lead to a noticeable bias in quantification. Odd-chain fatty acids, which have different physicochemical properties, often result in even greater inaccuracies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation and Lipid Extraction
-
Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard solution (this compound, Behenic acid, or Heptadecanoic acid) at a concentration of 10 µg/mL.
-
Lipid Extraction: Perform a modified Folch extraction by adding 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methanolysis: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Seal the vial and heat at 80°C for 1 hour.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MS Detector.
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Detection: Electron impact (EI) ionization at 70 eV. Data was acquired in Selected Ion Monitoring (SIM) mode.
-
Lignoceric acid: m/z 382.4 (M+), 351.4
-
This compound: m/z 386.4 (M+), 355.4
-
Behenic acid: m/z 354.3 (M+), 323.3
-
Heptadecanoic acid: m/z 284.3 (M+), 253.3
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for the quantification of lignoceric acid.
Caption: Logic of isotope dilution mass spectrometry for accurate quantification.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, this compound is the unequivocal choice for an internal standard in the quantification of lignoceric acid. Its use in an isotope dilution mass spectrometry workflow effectively minimizes the impact of sample matrix effects and procedural inconsistencies, leading to superior accuracy and precision. While alternative internal standards may seem cost-effective, the potential for compromised data integrity underscores the value of employing the gold standard for robust and reliable bioanalytical results.
References
Comparison of different fatty acid methylation methods for GC analysis.
A Researcher's Guide to Fatty Acid Methylation for GC Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial. Gas chromatography (GC) is a powerful analytical technique for this purpose, but it requires the conversion of fatty acids into their more volatile fatty acid methyl ester (FAME) derivatives. The choice of methylation method can significantly impact the accuracy and reliability of the results. This guide provides an objective comparison of common fatty acid methylation methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Fatty Acid Methylation Methods
Several methods exist for the preparation of FAMEs, each with its own set of advantages and disadvantages. The primary methods can be broadly categorized as acid-catalyzed, base-catalyzed, and those employing other reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). Direct transesterification, which combines extraction and methylation into a single step, is another widely used approach.
| Method Category | Reagent Examples | Advantages | Disadvantages | Key Considerations |
| Acid-Catalyzed | Boron Trifluoride (BF3)-Methanol, Methanolic HCl, Methanolic H2SO4 | Effective for samples containing free fatty acids (FFAs).[1] Can simultaneously perform esterification and transesterification.[1] | Can cause isomerization of conjugated dienes.[2] May lead to the formation of methoxy (B1213986) artifacts.[2] Slower reaction rates compared to base-catalyzed methods.[1][3] BF3 can produce artifacts with certain fatty acids.[4][5] | Recommended for samples with high FFA content. Caution is advised when analyzing conjugated or polyunsaturated fatty acids. |
| Base-Catalyzed | Sodium Methoxide (B1231860) (NaOCH3), Potassium Hydroxide (KOH) in Methanol | Rapid reaction at mild temperatures.[3] Does not cause isomerization of conjugated dienes.[2] | Ineffective for methylating free fatty acids.[2] Does not transesterify N-acyl lipids like sphingomyelin.[2] Sensitive to water and high FFA content, which can lead to soap formation.[1] | Ideal for neutral lipids like triacylglycerols with low FFA content. Not suitable for samples with significant amounts of FFAs or complex lipids. |
| One-Step/Direct | Acetyl Chloride in Methanol-Benzene, Methanolic H2SO4 with a co-solvent | Simplifies sample preparation by combining extraction and methylation.[6][7][8] Reduces sample handling and potential for loss.[9] | Can be less efficient for certain lipid classes.[10] The choice of solvent and catalyst is critical for complete reaction. | A good option for high-throughput analysis and for samples where lipid extraction is cumbersome.[8][11] |
| Other Reagents | Trimethylsulfonium Hydroxide (TMSH) | Simple and rapid, often performed online in the GC injector.[12] Reduces sample handling and exposure to hazardous reagents.[12][13][14] | Can lead to the formation of O-methyl ether derivatives from lipids containing hydroxy groups.[15] | Suitable for automated, high-throughput analysis.[12][13][14] Not recommended for samples containing hydroxy fatty acids or sterols without careful validation.[15] |
Experimental Protocols
Below are detailed methodologies for three common fatty acid methylation procedures.
Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
This method is applicable to a wide range of lipids, including those containing free fatty acids.[16]
Protocol:
-
Place 50-100 mg of the lipid sample into a reaction flask.
-
Add 2 ml of 0.5N methanolic sodium hydroxide.
-
Attach a condenser and reflux for 5-10 minutes until the fat globules disappear.
-
Through the condenser, add 3 ml of 14% BF3-methanol reagent and continue to boil for an additional 2 minutes.
-
Add 2 ml of n-hexane through the condenser and boil for 1 minute.
-
Remove from heat and add several ml of saturated sodium chloride solution.
-
Gently swirl the flask and allow the layers to separate.
-
Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.
Caution: BF3 is toxic and should be handled in a fume hood.[16]
Base-Catalyzed Methylation using Sodium Methoxide
This rapid method is ideal for neutral lipids with low free fatty acid content.[17]
Protocol:
-
Prepare a 1% solution of sodium methoxide in methanol.
-
Add approximately 1 ml of the 1% sodium methoxide solution to the lipid sample (e.g., from crushed seeds).
-
Allow the mixture to sit at room temperature for 10-20 minutes or gently heat at 50°C.
-
Add 1 ml of water and 0.5 ml of heptane (B126788) to the mixture.
-
Shake vigorously and then centrifuge to separate the layers.
-
Carefully transfer the upper heptane layer, which contains the FAMEs, to a GC vial for analysis.
Direct Transesterification using Acetyl Chloride in Methanol-Benzene
This one-step method is advantageous for its simplicity and speed.[6]
Protocol:
-
Weigh the biological sample and place it in a glass tube with a Teflon-lined cap.
-
Add an appropriate internal standard.
-
Add 1 ml of a 4:1 (v/v) methanol-benzene solution.
-
Add 200 µl of acetyl chloride.
-
Seal the tube and heat at 100°C for 1 hour.
-
After cooling, add 1 ml of 6% potassium carbonate solution to neutralize the reaction.
-
Shake the tube and centrifuge.
-
An aliquot of the upper benzene (B151609) layer is then taken for GC analysis.
Visualizing the Workflow
The following diagram illustrates the general workflow for preparing fatty acid methyl esters for GC analysis, highlighting the different catalytic pathways.
Caption: General workflow for fatty acid methylation for GC analysis.
The selection of an appropriate fatty acid methylation method is a critical step in achieving accurate and reproducible results in lipid analysis. Researchers should carefully consider the nature of their sample, the specific fatty acids of interest, and the potential for artifact formation when choosing a method. For complex samples, a combination of methods, such as a base-catalyzed reaction followed by an acid-catalyzed step, may be necessary to ensure the complete derivatization of all lipid classes.[2][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [agris.fao.org]
- 15. Reaction of lipids containing hydroxy groups with trimethylsulfonium hydroxide: formation of O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 18. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - ProQuest [proquest.com]
A Head-to-Head Battle: LC-MS vs. GC-FID for Fatty Acid Profiling
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for fatty acid profiling is a critical decision. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate platform for your research needs.
Fatty acids, as fundamental cellular components and signaling molecules, play a crucial role in health and disease. Accurate and robust quantification of fatty acid profiles is therefore essential in diverse fields, from metabolic research and clinical diagnostics to food science and drug development. Both LC-MS and GC-FID are powerful analytical techniques for this purpose, each with a distinct set of advantages and limitations.
At a Glance: Key Differences
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-FID (Gas Chromatography-Flame Ionization Detection) |
| Principle | Separates analytes based on their physicochemical properties in a liquid mobile phase, followed by detection based on mass-to-charge ratio. | Separates volatile or semi-volatile compounds in a gaseous mobile phase, followed by detection via ionization in a hydrogen flame. |
| Sample Derivatization | Often not required, allowing for the analysis of free fatty acids. | Mandatory; fatty acids must be converted to volatile fatty acid methyl esters (FAMEs).[1][2] |
| Sensitivity | Generally higher, with Limits of Detection (LODs) often in the low ng/mL to pg/mL range.[3][4] | Good sensitivity, with LODs typically in the µg/mL to high ng/mL range.[1][5] |
| Selectivity | High, providing structural information and the ability to resolve complex mixtures and identify unknown fatty acids.[6] | Good, but primarily relies on retention time for identification, which can be challenging for isomeric compounds. |
| Compound Coverage | Broader, capable of analyzing a wide range of fatty acids, including very long-chain and modified fatty acids, as well as other lipid classes simultaneously. | Primarily suited for volatile fatty acids (typically C4-C24). |
| Throughput | Can be higher due to the elimination of the derivatization step. | Can be lower due to the time required for sample derivatization. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. | Lower instrument cost and simpler operation and maintenance. |
| Robustness | Can be susceptible to matrix effects and ion suppression. | Considered a very robust and reliable technique.[7] |
Quantitative Performance: A Data-Driven Comparison
The selection of an analytical method often hinges on its quantitative performance. The following table summarizes typical quantitative data for both LC-MS and GC-FID in fatty acid analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrument, method, and sample matrix.
| Parameter | LC-MS/MS | GC-FID |
| Limit of Detection (LOD) | 3.0–14.0 ng/mL[3] | 0.21–0.54 µg/mL[1] |
| Limit of Quantification (LOQ) | 8.0–45.0 ng/mL[3] | 0.63–1.63 µg/mL[1] |
| Linearity (R²) | > 0.98[4] | > 0.999[1] |
| Intra-day Precision (%RSD) | 0.7–9.1%[3] | < 1.0% (peak areas)[1] |
| Inter-day Precision (%RSD) | 3.7–9.5%[3] | < 1.5% (peak areas)[1] |
| Recovery | 83.4–112.8%[3] | 86.2–92.5%[8] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the workflows, here are detailed methodologies for fatty acid profiling using both LC-MS and GC-FID.
LC-MS Method for Free Fatty Acid Analysis
This protocol is adapted for the analysis of free fatty acids in a biological matrix like plasma or serum.
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of sample (e.g., plasma), add 400 µL of a cold extraction solvent mixture of isopropanol (B130326) and acetonitrile (B52724) (1:1, v/v) containing an appropriate internal standard (e.g., a deuterated fatty acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
GC-FID Method for Total Fatty Acid Analysis
This protocol outlines the analysis of total fatty acids, which requires hydrolysis and derivatization to FAMEs.
-
Sample Preparation (Hydrolysis and Derivatization):
-
To approximately 10-20 mg of a lyophilized sample (e.g., tissue homogenate), add 1 mL of 2% H₂SO₄ in methanol.
-
Add an internal standard (e.g., C17:0).
-
Seal the tube and heat at 80°C for 1.5 hours to hydrolyze lipids and methylate the fatty acids.
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for injection.
-
-
Gas Chromatography Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 220°C at 5°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Flame Ionization Detector (FID) Conditions:
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the distinct experimental workflows for fatty acid profiling using LC-MS and GC-FID.
Conclusion: Making the Right Choice
The choice between LC-MS and GC-FID for fatty acid profiling is not a matter of one technique being definitively superior to the other, but rather which is best suited for the specific research question and available resources.
GC-FID remains a gold standard for the routine, high-precision quantification of total fatty acid profiles. Its robustness, lower cost, and extensive validation make it an excellent choice for quality control applications and studies where the primary goal is to determine the relative abundance of common fatty acids.
LC-MS , on the other hand, excels in applications requiring higher sensitivity, broader compound coverage, and detailed structural information. Its ability to analyze free fatty acids without derivatization offers a significant advantage in studies focused on dynamic changes in lipid metabolism and signaling. For researchers investigating novel or modified fatty acids, or those aiming for a comprehensive lipidomic analysis, LC-MS is the more powerful and versatile platform.
By carefully considering the analytical requirements of your study and the comparative data presented in this guide, you can confidently select the technique that will yield the most accurate and meaningful results for your fatty acid profiling endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. s4science.at [s4science.at]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. jppres.com [jppres.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lignoceric Acid-d4-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Lignoceric acid-d4-1, a deuterated form of a saturated fatty acid used in metabolic research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1][2] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1][3]
Quantitative Safety Data
The following table summarizes key quantitative and qualitative safety information for this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Solubility | ~2 mg/ml in chloroform; ~5 mg/ml in THF | [1] |
| Storage | Store at -20°C or -80°C in a tightly sealed container. | [4] |
| First Aid Measures | Eye Contact: Rinse with water for 15 mins.Skin Contact: Wash with soap and water.Inhalation: Move to fresh air. | [1][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Avoid releasing the chemical into the environment.[1]
-
Segregation of Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled chemical waste container.
-
Container Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and any associated hazard symbols (e.g., irritant).
-
Collection of Waste :
-
Solid Waste : For the pure compound or material contaminated with it (e.g., weighing paper, gloves), carefully place it into the designated waste container to minimize dust generation.[3]
-
Liquid Waste : If this compound is in a solvent, collect the solution in a compatible, sealed waste container. Ensure the container material is appropriate for the solvent used.
-
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arranging for Pickup : Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Disposal
This compound is often used as an internal standard in mass spectrometry-based lipidomics to quantify endogenous lignoceric acid. The following diagram illustrates a typical experimental workflow and the points at which waste is generated.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's environmental health and safety department. Always consult with them for definitive disposal instructions.
References
Essential Safety and Logistics for Handling Lignoceric Acid-d4-1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Lignoceric Acid-d4-1.
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound, a deuterated form of the 24-carbon saturated fatty acid, is utilized in research, particularly in studies involving Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.[1][2][3][4][5] While the toxicological properties of this specific deuterated compound have not been exhaustively investigated, the available safety data for lignoceric acid indicates that it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[6][7] Therefore, handling requires appropriate personal protective equipment and adherence to safety protocols.
Personal Protective Equipment (PPE) and Hazard Mitigation
A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[8] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Provides protection against dust particles and splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[9][10][11][12] |
| Body Protection | Laboratory coat or disposable gown | Protects skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[8][10][13] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is typically -20°C for long-term stability.[14]
Preparation and Handling
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[9]
-
Weighing: When weighing the powder, use anti-static techniques to prevent dispersal of the fine particles.
-
Dissolving: Lignoceric acid is soluble in organic solvents like chloroform (B151607) and THF.[14] When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
Accidental Release Measures
-
Spill Response: In the event of a spill, avoid generating dust.[9] Carefully sweep or vacuum the solid material into a designated waste container.[9]
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Unused or waste this compound powder should be disposed of as chemical waste. Do not dispose of it in the regular trash.
-
Liquid Waste: Solutions of this compound should be collected in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain.[15]
-
Deuterated Compounds: While specific regulations for deuterated compounds are not widely available, they should be treated with the same level of caution as their non-deuterated counterparts. The primary hazard is associated with the chemical properties of the molecule, not the isotopic labeling.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal, as regulations can vary.[9]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. download.basf.com [download.basf.com]
- 11. uah.edu [uah.edu]
- 12. fatfinger.io [fatfinger.io]
- 13. 木蜡酸 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
